8,11-Eicosadiynoic acid
説明
特性
IUPAC Name |
icosa-8,11-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14-19H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBBHZDIKZCZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCC#CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274340 | |
| Record name | 8,11-Eicosadiynoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82073-91-4 | |
| Record name | 8,11-Eicosadiynoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In Vitro Metabolism of Diyne-Containing Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of diyne-containing fatty acids. These unique lipids, characterized by the presence of two carbon-carbon triple bonds, are of growing interest in biomedical research and drug development due to their diverse biological activities. Understanding their metabolic fate within a cellular context is crucial for elucidating their mechanisms of action and therapeutic potential. This document details key metabolic pathways, experimental protocols for their investigation, and quantitative data on their effects, presented in a clear and accessible format.
Core Metabolic Pathways
Diyne-containing fatty acids, like other fatty acids, are subject to cellular uptake and subsequent anabolic and catabolic processing. In vitro studies have begun to unravel the specific enzymatic pathways involved.
A generalized overview of the fatty acid metabolism indicates that once inside the cell, diyne-containing fatty acids can be incorporated into complex lipids or undergo degradation. Evidence suggests that some polyacetylenic fatty acids can influence key regulatory enzymes in lipid metabolism.
Figure 1: Overview of Diyne Fatty Acid Metabolism.
Quantitative Analysis of Metabolic Effects
The biological activity of diyne-containing fatty acids is often quantified by their ability to modulate specific metabolic processes. The following table summarizes the inhibitory effects of a representative diyne-containing fatty acid on triglyceride biosynthesis in a human liver cell line.
| Diyne-Containing Fatty Acid | Cell Line | Assay | Concentration | % Inhibition of Triglyceride Biosynthesis | Reference |
| (9Z,16S)-16-hydroxy-9,17-octadecadiene-12,14-diynoic acid (HOD) | HepG2 | [¹⁴C]-glycerol incorporation | 10 µM | ~40% | [1] |
| 30 µM | ~60% | [1] | |||
| 100 µM | ~75% | [1] | |||
| [¹⁴C]-acetate incorporation | 10 µM | ~30% | [1] | ||
| 30 µM | ~50% | [1] | |||
| 100 µM | ~70% | [1] |
Key Signaling Pathway: AMPK Activation
A significant mechanism through which diyne-containing fatty acids can exert their metabolic effects is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a central energy sensor in the cell. Its activation initiates a cascade of events that shift the cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) states.
The polyacetylene (9Z,16S)-16-hydroxy-9,17-octadecadiene-12,14-diynoic acid (HOD) has been shown to activate the LKB1/AMPK signaling axis.[1] This activation leads to the phosphorylation and subsequent inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. The inhibition of ACC reduces the production of malonyl-CoA, which in turn alleviates the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation.
Figure 2: AMPK Activation by a Diyne Fatty Acid.
Experimental Protocols
Protocol 1: In Vitro Triglyceride Biosynthesis Assay
This protocol is adapted from methodologies used to assess the impact of compounds on de novo triglyceride synthesis in cultured hepatocytes.[1]
1. Cell Culture and Treatment: a. Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells/well and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. b. After 24 hours, replace the medium with fresh medium containing the desired concentrations of the diyne-containing fatty acid (e.g., 10, 30, 100 µM) or vehicle control (e.g., DMSO). c. Co-incubate with a radiolabeled precursor, either [¹⁴C]-glycerol (to measure glycerol incorporation) or [¹⁴C]-acetate (to measure de novo fatty acid synthesis and subsequent esterification). A typical concentration is 1 µCi/mL. d. Incubate the cells for a specified period (e.g., 2, 6, or 24 hours).
2. Lipid Extraction: a. After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells and extract total lipids using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system. c. Vortex the mixture thoroughly and centrifuge to separate the phases. d. Carefully collect the lower organic phase containing the lipids.
3. Thin-Layer Chromatography (TLC): a. Spot the extracted lipids onto a silica gel TLC plate. b. Develop the TLC plate in a solvent system suitable for separating neutral lipids, such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v). c. Include standards for triglycerides, fatty acids, and phospholipids to identify the corresponding bands. d. Visualize the lipid bands using iodine vapor or a fluorescent indicator.
4. Quantification: a. Scrape the silica corresponding to the triglyceride band into a scintillation vial. b. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter. c. Normalize the counts to the total protein content of the corresponding well. d. Express the results as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of AMPK Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of AMPK and its downstream target ACC.[1]
1. Cell Lysis and Protein Quantification: a. Culture and treat cells with the diyne-containing fatty acid as described in Protocol 1. b. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA protein assay.
2. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. d. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.
3. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro metabolism of a novel diyne-containing fatty acid.
References
An In-depth Technical Guide on the Cellular Uptake and Incorporation of 8,11-Eicosadiynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular uptake, incorporation, and potential metabolic fate of 8,11-eicosadiynoic acid, a synthetic polyunsaturated fatty acid characterized by two triple bonds. Due to the limited direct research on this specific diynoic acid, this document extrapolates from established principles of fatty acid biology and the known behavior of other alkynoic fatty acids. It details methodologies for studying its cellular transport and integration into lipid species, presents hypothetical signaling pathways, and offers structured quantitative data tables for guiding experimental design. This guide is intended to serve as a foundational resource for researchers investigating the unique biochemical properties and potential therapeutic applications of this compound.
Introduction to this compound
This compound is a C20 polyunsaturated fatty acid containing two triple bonds (diynoic acid). Its structure is analogous to common C20 fatty acids like arachidonic acid, suggesting it may interact with similar metabolic and signaling pathways. The presence of triple bonds, however, imparts unique chemical properties that may lead to distinct biological activities, including potential roles as enzyme inhibitors or metabolic probes. Understanding its cellular uptake and subsequent metabolic fate is crucial for elucidating its mechanism of action and exploring its potential in drug development.
Cellular Uptake Mechanisms
The entry of long-chain fatty acids into cells is a complex process involving both passive diffusion and protein-mediated transport.[1][2] It is hypothesized that this compound utilizes these same general mechanisms.
Key protein transporters likely involved:
-
Fatty Acid Translocase (FAT/CD36): A major scavenger receptor involved in the uptake of long-chain fatty acids.[1]
-
Plasma Membrane Fatty Acid-Binding Protein (FABPpm): Facilitates the transport of fatty acids across the plasma membrane.[1]
-
Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate fatty acid uptake and activation to acyl-CoA esters.[1]
Once inside the cell, this compound is expected to bind to cytosolic Fatty Acid-Binding Proteins (FABPs) , which chaperone it to various organelles for metabolism or storage.[1]
Incorporation into Cellular Lipids
Following activation to its CoA ester, 8,11-eicosadiynoyl-CoA can be incorporated into various lipid classes, primarily through the action of acyltransferases. The unique structure of this fatty acid may influence its substrate specificity for these enzymes.
Major lipid classes for incorporation:
-
Phospholipids: Incorporation into phospholipids such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI) is a likely fate, altering membrane composition and potentially influencing signaling events.[3]
-
Triacylglycerols (TAGs): Esterification into TAGs serves as a mechanism for energy storage within lipid droplets.
-
Cholesteryl Esters: Incorporation into cholesteryl esters is another storage form.
The preferential incorporation into specific lipid classes will determine the functional consequences of cellular exposure to this compound.
Potential Metabolic Fates and Signaling Pathways
The metabolism of this compound is currently uncharacterized. However, based on its structural similarity to other C20 fatty acids, several hypothetical pathways can be proposed. The triple bonds may render it a poor substrate or an inhibitor for enzymes that typically metabolize arachidonic acid.
Hypothetical Metabolic Pathways:
-
Limited Beta-Oxidation: The triple bonds may hinder the enzymatic machinery of beta-oxidation, leading to incomplete degradation.
-
Enzyme Inhibition: It may act as a competitive or suicide inhibitor of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes central to the production of eicosanoid signaling molecules. This is a common feature of fatty acids with triple bonds.
-
Desaturation and Elongation: It is conceivable that cellular enzymes could attempt to further desaturate or elongate the fatty acid, leading to novel lipid species.
The potential for this compound to modulate signaling pathways is a key area for investigation. Inhibition of COX and LOX pathways would have significant anti-inflammatory implications.
Data Presentation
Due to the absence of direct experimental data for this compound, the following tables are presented as templates for organizing and comparing experimental results.
Table 1: Cellular Uptake of this compound
| Cell Line | Incubation Time (min) | Concentration (µM) | Uptake (pmol/mg protein) |
|---|---|---|---|
| HUVEC | 5 | 10 | Experimental Value |
| 15 | 10 | Experimental Value | |
| 30 | 10 | Experimental Value | |
| RAW 264.7 | 5 | 10 | Experimental Value |
| 15 | 10 | Experimental Value |
| | 30 | 10 | Experimental Value |
Table 2: Incorporation of this compound into Lipid Classes
| Cell Line | Lipid Class | Incorporation (% of total uptake) |
|---|---|---|
| HUVEC | Phosphatidylcholine (PC) | Experimental Value |
| Phosphatidylethanolamine (PE) | Experimental Value | |
| Phosphatidylinositol (PI) | Experimental Value | |
| Triacylglycerols (TAG) | Experimental Value | |
| Cholesteryl Esters (CE) | Experimental Value | |
| RAW 264.7 | Phosphatidylcholine (PC) | Experimental Value |
| Phosphatidylethanolamine (PE) | Experimental Value | |
| Phosphatidylinositol (PI) | Experimental Value | |
| Triacylglycerols (TAG) | Experimental Value |
| | Cholesteryl Esters (CE) | Experimental Value |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the cellular uptake and incorporation of this compound. The use of a radiolabeled or fluorescently tagged version of the fatty acid is highly recommended for ease of detection and quantification.
Protocol for Cellular Fatty Acid Uptake Assay
This protocol is adapted from methods using fluorescently labeled fatty acids.[4]
Materials:
-
Cultured cells (e.g., H9c2 cardiomyocytes, 3T3-L1 adipocytes)
-
Fluorescently labeled this compound (e.g., BODIPY-labeled)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA), fatty acid-free
-
Confocal microscope or plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy, multi-well plates for plate reader) and grow to desired confluency.
-
Preparation of Fatty Acid-BSA Complex: Prepare a stock solution of fluorescently labeled this compound in ethanol. Dilute the stock solution in culture medium containing fatty acid-free BSA to the desired final concentration. Incubate at 37°C for 30 minutes to allow for complex formation.
-
Cell Treatment: Wash cells twice with warm PBS. Add the fatty acid-BSA complex solution to the cells and incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).
-
Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS containing 0.2% BSA to remove extracellular fatty acids.
-
Quantification:
-
Microscopy: Image the cells using a confocal microscope with the appropriate filter sets. Quantify the intracellular fluorescence intensity using image analysis software (e.g., FIJI).[4]
-
Plate Reader: Lyse the cells and measure the fluorescence of the lysate in a plate reader. Normalize the fluorescence to the protein content of each well.
-
Protocol for Lipid Extraction and Analysis
This protocol describes a general method for extracting total lipids from cultured cells for subsequent analysis.
Materials:
-
Cultured cells treated with this compound
-
PBS
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Glass vials
-
Nitrogen gas stream or centrifugal evaporator
Procedure:
-
Cell Harvesting: After incubation with this compound, wash cells twice with ice-cold PBS. Scrape cells into a glass centrifuge tube and pellet by centrifugation.
-
Lipid Extraction (Bligh-Dyer Method): a. To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly to lyse the cells and solubilize the lipids. b. Add chloroform and 0.9% NaCl to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:aqueous phase. c. Vortex and centrifuge to separate the phases. d. Carefully collect the lower organic phase containing the lipids into a new glass vial.
-
Drying and Storage: Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator. Store the dried lipid extract at -80°C until analysis.
Protocol for Analysis of Fatty Acid Incorporation by GC-MS
This protocol outlines the steps for analyzing the incorporation of this compound into different lipid classes.
Materials:
-
Dried lipid extract
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Methanolysis reagent (e.g., methanolic HCl)
-
Heptane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Separation of Lipid Classes: Re-dissolve the lipid extract in a small volume of chloroform. Spot the extract onto a TLC plate and develop the plate in an appropriate solvent system to separate the different lipid classes (e.g., phospholipids, TAGs, free fatty acids).
-
Isolation of Lipid Classes: Scrape the silica corresponding to each lipid class from the TLC plate into separate glass tubes.
-
Transesterification: Add methanolysis reagent to each tube and heat to convert the fatty acids into fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: Add water and heptane to each tube. Vortex and centrifuge. Collect the upper heptane layer containing the FAMEs.
-
GC-MS Analysis: Inject the FAMEs into the GC-MS. The this compound methyl ester will have a characteristic retention time and mass spectrum, allowing for its quantification within each lipid class.[5]
Conclusion
While direct experimental data on the cellular uptake and incorporation of this compound is currently lacking, this technical guide provides a robust framework for its investigation. By adapting established methodologies for studying fatty acid metabolism, researchers can elucidate the unique biological properties of this diynoic acid. The potential for this molecule to act as a modulator of eicosanoid signaling pathways makes it a compelling candidate for further research in drug discovery and development. The protocols and hypothetical pathways presented herein are intended to serve as a valuable resource to guide these future studies.
References
- 1. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of fatty acids into phospholipids in L cells stimulated by antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microscopy-Based Assessment of Fatty Acid Uptake and Lipid Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 8,11-Eicosadiynoic Acid in Lipid Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
8,11-Eicosadiynoic acid (EDYA) is a synthetic acetylenic fatty acid analogue of arachidonic acid that serves as a multi-target inhibitor within the complex network of lipid signaling pathways. Its unique structural features, specifically the presence of two triple bonds in place of the corresponding double bonds in arachidonic acid, confer its potent inhibitory activities. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key enzymes involved in eicosanoid biosynthesis and fatty acid metabolism. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the intricate molecular interactions and pathways affected by this compound.
Core Mechanism of Action: A Multi-faceted Inhibitory Profile
This compound exerts its influence on lipid pathways primarily by acting as an inhibitor of several key enzymes responsible for the synthesis of pro-inflammatory eicosanoids and the metabolism of their precursor, arachidonic acid.[1] Its mechanism is multifaceted, impacting the availability of arachidonic acid and its subsequent conversion into signaling molecules. The primary targets of EDYA identified in the literature are:
The following sections will delve into the specific inhibitory actions of this compound on each of these targets.
Inhibition of Cyclooxygenase (COX)
Cyclooxygenase (COX), existing in at least two isoforms (COX-1 and COX-2), is the rate-limiting enzyme in the conversion of arachidonic acid to prostaglandins, thromboxanes, and prostacyclins. These eicosanoids are pivotal mediators of inflammation, pain, fever, and platelet aggregation.
Experimental Protocol: Cyclooxygenase Inhibition Assay (General)
A common method to determine COX inhibition involves measuring the oxygen consumption associated with the conversion of arachidonic acid to PGG2 or by quantifying the production of downstream prostaglandins.
Materials:
-
Purified COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (inhibitor)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, phenol)
-
Oxygen electrode or ELISA/LC-MS/MS for prostanoid detection
Procedure:
-
Pre-incubate the COX enzyme with various concentrations of this compound in the reaction buffer containing cofactors for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the rate of oxygen consumption using an oxygen electrode or stop the reaction after a defined period and quantify the amount of a specific prostaglandin (e.g., PGE2) produced using a suitable analytical method like ELISA or LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of EDYA relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Inhibition of Arachidonoyl-CoA Synthetase
Arachidonoyl-CoA synthetase is a crucial enzyme that activates arachidonic acid by converting it to its coenzyme A (CoA) ester, arachidonoyl-CoA. This activation is a prerequisite for the incorporation of arachidonic acid into phospholipids, which serve as the primary reservoir of this fatty acid in the cell membrane.
This compound has been identified as an inhibitor of both arachidonoyl-CoA synthetase and non-specific long-chain acyl-CoA synthetases.[1][2] By blocking this activation step, EDYA limits the availability of arachidonic acid for esterification into membrane phospholipids, thereby reducing the pool of substrate available for subsequent release and eicosanoid synthesis.
Experimental Protocol: Arachidonoyl-CoA Synthetase Inhibition Assay (General)
The activity of arachidonoyl-CoA synthetase can be measured by monitoring the formation of arachidonoyl-CoA from radiolabeled arachidonic acid.
Materials:
-
Enzyme source (e.g., microsomal preparation from cells or tissues)
-
[1-¹⁴C]Arachidonic acid (radiolabeled substrate)
-
This compound (inhibitor)
-
Reaction buffer containing ATP, CoA, and Mg²⁺
-
Scintillation cocktail and counter
Procedure:
-
Pre-incubate the enzyme preparation with varying concentrations of this compound.
-
Start the reaction by adding [1-¹⁴C]arachidonic acid and the necessary cofactors.
-
After a set incubation time, stop the reaction (e.g., by adding a mixture of isopropanol, heptane, and phosphoric acid).
-
Extract the radiolabeled arachidonoyl-CoA from the unreacted arachidonic acid.
-
Quantify the amount of [¹⁴C]arachidonoyl-CoA formed using liquid scintillation counting.
-
Calculate the IC50 value as described for the COX assay.
Inhibition of Delta-5 Desaturase
Delta-5 desaturase is a key enzyme in the biosynthesis of arachidonic acid from its precursor, dihomo-γ-linolenic acid (DGLA). This enzyme introduces a double bond at the delta-5 position of the fatty acid chain.
This compound has been reported to act as an apparent delta-5 desaturase inhibitor, thereby decreasing the conversion of DGLA to arachidonic acid.[1] This action further contributes to the reduction of the cellular pool of arachidonic acid available for eicosanoid synthesis.
Experimental Protocol: Delta-5 Desaturase Inhibition Assay (General)
The activity of delta-5 desaturase is typically assessed by measuring the conversion of a radiolabeled precursor to its desaturated product in a cell-based or microsomal assay.
Materials:
-
Cell line expressing delta-5 desaturase or liver microsomes
-
Radiolabeled dihomo-γ-linolenic acid (e.g., [¹⁴C]DGLA)
-
This compound (inhibitor)
-
Cell culture medium or microsomal reaction buffer with necessary cofactors (e.g., NADH, ATP, CoA)
-
Lipid extraction solvents
-
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system for separating fatty acids
Procedure:
-
Incubate the cells or microsomes with various concentrations of this compound.
-
Add the radiolabeled DGLA and incubate for a specific period.
-
Stop the reaction and extract the total lipids.
-
Saponify the lipids to release the fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).
-
Separate the FAMEs using TLC or HPLC and quantify the radioactivity in the peaks corresponding to DGLA and arachidonic acid.
-
Calculate the percentage of conversion and the IC50 value for the inhibition of delta-5 desaturase.
Potential Inhibition of Lipoxygenase (LOX)
Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and lipoxins, which are potent mediators of inflammation and immune responses.
While direct studies on the inhibition of lipoxygenase by this compound are scarce in the available literature, other acetylenic fatty acids, such as 5,8,11,14-eicosatetraynoic acid (ETYA) and 5,8,11-eicosatriynoic acid, are known to be potent, irreversible, and time-dependent inactivators of lipoxygenases.[4][5] These compounds are believed to act as "suicide substrates," where the enzyme converts the acetylenic fatty acid into a highly reactive allene hydroperoxide intermediate. This intermediate then reacts with a methionine residue at the active site of the enzyme, leading to its irreversible inactivation.[4][5] Given the structural similarity, it is plausible that this compound shares this mechanism of action against lipoxygenases.
A related compound, 8,11,14-eicosatriynoic acid, has been shown to inhibit 5-lipoxygenase and 12-lipoxygenase with IC50 values of 25 µM and 0.46 µM, respectively.[3]
Summary of Quantitative Data
The following table summarizes the available quantitative data on the inhibitory activities of this compound and related acetylenic fatty acids. It is important to note that specific IC50 values for this compound are not well-documented in the primary literature.
| Compound | Target Enzyme | IC50 Value | Reference |
| 8,11,14-Eicosatriynoic Acid | Cyclooxygenase | 14 µM | [3] |
| 8,11,14-Eicosatriynoic Acid | 5-Lipoxygenase | 25 µM | [3] |
| 8,11,14-Eicosatriynoic Acid | 12-Lipoxygenase (human) | 0.46 µM | [3] |
| 5,8,11,14-Eicosatetraynoic Acid | Soybean Lipoxygenase | K_m = 1.3 µM | [5] |
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways affected by this compound and the experimental workflows for assessing its inhibitory activity.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of eicosanoids and their metabolic pathways in health and disease. Its ability to inhibit multiple key enzymes, including cyclooxygenase, arachidonoyl-CoA synthetase, and delta-5 desaturase, provides a multi-pronged approach to reducing the biosynthesis of arachidonic acid and its pro-inflammatory derivatives. While the precise quantitative inhibitory constants for this compound require further investigation, the available evidence strongly supports its function as a potent modulator of lipid signaling. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this and similar acetylenic fatty acids.
References
- 1. Eicosadiynoic acid: a non-toxic inhibitor of multiple enzymatic steps in the production of icosanoids from arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The inactivation of lipoxygenases by acetylenic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of inactivation of lipoxygenases by acetylenic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 8,11-Eicosadiynoic Acid in Lipoxygenase Pathways: An Inhibitory Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that play a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs), leading to the generation of a diverse array of bioactive lipid mediators. These mediators, including leukotrienes and hydroxyeicosatetraenoic acids (HETEs), are pivotal in regulating a wide range of physiological and pathological processes, from inflammation and immune responses to cell proliferation and differentiation. The enzymatic processing of arachidonic acid by 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX) represents the three major lipoxygenase pathways in mammals, each yielding distinct products with specific biological functions.
While lipoxygenases typically metabolize fatty acids containing cis,cis-1,4-pentadiene moieties, synthetic fatty acid analogs with acetylenic bonds (triple bonds) have been shown to interact with these enzymes in a different manner. This technical guide focuses on the interaction of 8,11-eicosadiynoic acid, an acetylenic fatty acid, with lipoxygenases. Contrary to being a substrate for metabolic conversion, the available scientific evidence strongly suggests that this compound and its structural analogs act as irreversible inhibitors of lipoxygenase activity. This guide will delve into the mechanism of this inhibition, provide quantitative data from closely related compounds, detail experimental protocols for studying these interactions, and present visual representations of the relevant biochemical pathways.
Mechanism of Lipoxygenase Inhibition by Acetylenic Fatty Acids
Acetylenic fatty acids, such as this compound, are classified as mechanism-based inactivators, or "suicide substrates," of lipoxygenases. The inhibitory action proceeds through the following steps:
-
Enzyme Binding: The acetylenic fatty acid binds to the active site of the lipoxygenase enzyme in a manner similar to the natural substrate, arachidonic acid.
-
Enzymatic Activation: The lipoxygenase initiates its catalytic cycle, attempting to abstract a hydrogen atom from a methylene group adjacent to the triple bond system.
-
Formation of a Reactive Intermediate: Instead of proceeding through the normal oxygenation reaction, the enzyme's action on the acetylenic substrate leads to the formation of a highly reactive allene hydroperoxide intermediate.
-
Irreversible Inactivation: This unstable intermediate rapidly reacts with critical amino acid residues within the enzyme's active site, forming a covalent bond and leading to the irreversible inactivation of the enzyme.
This mechanism-based inhibition is a time-dependent process, where the extent of inactivation increases with the duration of incubation of the enzyme with the inhibitor.
Quantitative Data on Lipoxygenase Inhibition
Direct inhibitory data for this compound is not extensively available in the public domain. However, quantitative data for the structurally similar acetylenic fatty acid, 8,11,14-eicosatriynoic acid , provides valuable insight into the potential inhibitory potency of this class of compounds.
| Lipoxygenase Isoform | Inhibitor | IC50 Value (µM) | Reference |
| Human 5-Lipoxygenase | 8,11,14-Eicosatriynoic Acid | 25 | [1] |
| Human 12-Lipoxygenase | 8,11,14-Eicosatriynoic Acid | 0.46 | [1] |
Note: The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Spectrophotometric Assay for Lipoxygenase Inhibition
This protocol provides a general method for determining the inhibitory activity of compounds like this compound against lipoxygenase enzymes. The assay is based on monitoring the formation of conjugated dienes, a product of the lipoxygenase reaction, which absorb light at 234 nm.
Materials:
-
Purified lipoxygenase enzyme (e.g., human recombinant 5-LOX, 12-LOX, or soybean 15-LOX)
-
Substrate: Linoleic acid or arachidonic acid
-
Inhibitor: this compound
-
Buffer: 0.1 M Sodium Phosphate buffer, pH 7.4 (or as recommended for the specific enzyme)
-
Solvent for inhibitor and substrate (e.g., DMSO or ethanol)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the lipoxygenase enzyme in the appropriate buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Prepare a stock solution of the substrate (linoleic acid or arachidonic acid) in ethanol. A typical stock concentration is 10 mM.
-
Prepare a stock solution of the inhibitor (this compound) in DMSO or ethanol. A range of concentrations should be prepared to determine the IC50 value.
-
-
Assay Protocol:
-
In a quartz cuvette, combine the buffer, the enzyme solution, and the inhibitor solution (or solvent for the control).
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow for the interaction between the enzyme and the inhibitor.
-
Initiate the reaction by adding the substrate solution to the cuvette and mix thoroughly.
-
Immediately begin monitoring the increase in absorbance at 234 nm for a set period (e.g., 5-10 minutes) using the kinetic mode of the spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Arachidonic Acid Metabolism by Lipoxygenases
Caption: Major lipoxygenase pathways of arachidonic acid metabolism.
Inhibition of Lipoxygenase by this compound
Caption: Mechanism of irreversible inhibition of lipoxygenase.
Conclusion
This compound, as a representative of acetylenic fatty acids, functions not as a substrate for enzymatic conversion by lipoxygenases but as a potent, mechanism-based inhibitor. Understanding this inhibitory mechanism is crucial for researchers in the fields of inflammation, immunology, and drug discovery. The quantitative data from analogous compounds highlight the potential for this class of molecules to selectively target different lipoxygenase isoforms. The provided experimental protocols offer a framework for scientists to investigate the inhibitory effects of this compound and other novel compounds on lipoxygenase activity, thereby facilitating the development of new therapeutic agents targeting the lipoxygenase pathway. The diagrams presented visually summarize the complex interplay of these molecules in the broader context of eicosanoid biology.
References
The Role of 8,11-Eicosadiynoic Acid in Eicosanoid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosanoids, a family of signaling molecules derived from 20-carbon fatty acids, are critical mediators of inflammatory processes. Their synthesis is primarily orchestrated by the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The modulation of these pathways presents a key strategy for the development of anti-inflammatory therapeutics. This technical guide provides an in-depth analysis of 8,11-eicosadiynoic acid and its analogs as inhibitors of eicosanoid synthesis. While specific quantitative data for this compound is limited in publicly available literature, the closely related acetylenic fatty acid, 8,11,14-eicosatriynoic acid, serves as a well-studied proxy, demonstrating potent dual inhibition of both COX and LOX enzymes. This document details the mechanism of action, summarizes inhibitory concentrations, outlines relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.
Introduction to Eicosanoid Synthesis Pathways
Eicosanoids are synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid released from the cell membrane by phospholipase A2. The two major enzymatic pathways for eicosanoid production are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
-
Cyclooxygenase (COX) Pathway: This pathway, catalyzed by COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is a common precursor for the synthesis of various prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2), which are involved in inflammation, pain, fever, and platelet aggregation.[1]
-
Lipoxygenase (LOX) Pathway: This pathway involves a family of enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) that introduce oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs). These intermediates are further converted to leukotrienes (e.g., LTB4, LTC4) and lipoxins, which are potent mediators of inflammation and immune responses.[1]
Dual inhibition of both COX and LOX pathways is a promising therapeutic strategy for inflammatory diseases, as it may offer broader anti-inflammatory effects and potentially a better safety profile compared to selective COX inhibitors.[2][3]
Mechanism of Action of this compound and Analogs
Acetylenic fatty acids, such as this compound and its triynoic analogs, are known to be potent inhibitors of the enzymes involved in eicosanoid synthesis. Their mechanism of action is attributed to their structural similarity to the natural substrate, arachidonic acid, allowing them to bind to the active sites of COX and LOX enzymes. The triple bonds (alkyne groups) in their structure are thought to contribute to their inhibitory activity, potentially through irreversible binding or by acting as suicide substrates.
While detailed mechanistic studies specifically on this compound are not widely available, the inhibitory profile of the closely related compound, 8,11,14-eicosatriynoic acid, has been characterized. It demonstrates a dual inhibitory effect on both the cyclooxygenase and various lipoxygenase enzymes.
Quantitative Inhibitory Data
The following table summarizes the reported 50% inhibitory concentrations (IC50) for 8,11,14-eicosatriynoic acid , a close structural analog of this compound. This data provides a quantitative measure of its potency as a dual inhibitor of eicosanoid synthesis.
| Target Enzyme | Inhibitor | IC50 Value (µM) | Reference |
| Cyclooxygenase (COX) | 8,11,14-Eicosatriynoic Acid | 14 | [4] |
| 5-Lipoxygenase (5-LOX) | 8,11,14-Eicosatriynoic Acid | 25 | [4] |
| 12-Lipoxygenase (12-LOX) | 8,11,14-Eicosatriynoic Acid | 0.46 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the inhibitory effects of compounds like this compound on eicosanoid synthesis. Below are representative protocols for key in vitro enzyme assays.
Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a test compound against COX-1 and COX-2.
Objective: To measure the IC50 value of a test compound for COX-1 and COX-2.
Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the oxidation of a suitable substrate in the presence of arachidonic acid.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Peroxidase substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., indomethacin).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the peroxidase substrate (TMPD).
-
Measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for a set period (e.g., 5 minutes).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Lipoxygenase (LOX) Inhibition Assay
This protocol describes a general method for assessing the inhibitory effect of a compound on lipoxygenase activity.
Objective: To determine the IC50 value of a test compound for a specific lipoxygenase isoform (e.g., 5-LOX, 12-LOX).
Principle: The formation of hydroperoxy fatty acids by lipoxygenase is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene.
Materials:
-
Purified lipoxygenase enzyme (e.g., human recombinant 5-LOX)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Substrate (e.g., arachidonic acid or linoleic acid)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare the reaction mixture in a UV-transparent plate or cuvette containing the assay buffer and the lipoxygenase enzyme.
-
Add the test inhibitor at various concentrations. Include a vehicle control and a known LOX inhibitor (e.g., nordihydroguaiaretic acid - NDGA) as a positive control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (arachidonic acid or linoleic acid).
-
Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5-10 minutes).
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Calculate the percentage of inhibition compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the eicosanoid synthesis pathways and a general experimental workflow for inhibitor screening.
Caption: Eicosanoid synthesis pathways and points of inhibition.
Caption: General workflow for in vitro inhibitor screening.
Conclusion
This compound and its structural analogs represent a class of compounds with significant potential for the dual inhibition of the cyclooxygenase and lipoxygenase pathways. The data available for 8,11,14-eicosatriynoic acid demonstrates potent inhibition of key enzymes in both pathways, highlighting the therapeutic promise of this class of acetylenic fatty acids for the management of inflammatory disorders. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize these compounds and develop novel anti-inflammatory agents. Further investigation into the specific inhibitory profile and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Investigating Protein-Lipid Interactions with 8,11-Eicosadiynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,11-Eicosadiynoic acid (EDYA) is a synthetic polyunsaturated fatty acid characterized by the presence of two alkyne groups. This unique chemical feature makes it a valuable tool for investigating protein-lipid interactions. As an analog of arachidonic acid, EDYA can interact with enzymes involved in the eicosanoid signaling pathway. Its alkyne moieties allow for the application of bioorthogonal chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to identify and quantify its protein targets. This guide provides a comprehensive overview of the methodologies used to study the interactions of EDYA with its protein partners, presenting detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical processes.
Protein Targets and Signaling Pathways of this compound
Research has identified this compound as an inhibitor of several key enzymes involved in lipid metabolism and signaling. By mimicking arachidonic acid, EDYA can enter cells and interact with proteins that would normally bind to the natural fatty acid.
Key Protein Targets
The primary protein targets of this compound that have been identified are:
| Target Protein Family | Specific Enzyme(s) | Function | Effect of this compound |
| Cyclooxygenases (COX) | COX-1 and COX-2 | Catalyze the conversion of arachidonic acid to prostaglandins. | Inhibition of enzyme activity. |
| Long-Chain Acyl-CoA Synthetases (ACSL) | Multiple isoforms | Activate long-chain fatty acids for metabolism and signaling. | Inhibition of enzyme activity. |
| Fatty Acid Transport Proteins | Not fully characterized | Mediate the uptake of fatty acids across the cell membrane. | Inhibition of arachidonic acid uptake. |
Inhibition of the Eicosanoid Pathway
This compound primarily exerts its effects by inhibiting key steps in the eicosanoid signaling pathway. This pathway is crucial for inflammatory responses, and its dysregulation is implicated in numerous diseases. The inhibitory action of EDYA at multiple points makes it a potent modulator of this pathway.
Quantitative Data on Protein-Lipid Interactions
While extensive quantitative data for the interaction of this compound with its protein targets is not widely available in the public domain, the inhibitory concentration (IC50) for its effect on cyclooxygenase has been reported. For comparative purposes, IC50 values for other well-known COX inhibitors are also provided.
| Compound | Target | IC50 (µM) | Reference |
| This compound | Cyclooxygenase | ~50 | [1] |
| Indomethacin | COX-1 | 0.42 | [2] |
| Indomethacin | COX-2 | 2.75 | [2] |
| Diclofenac | COX-1 | 0.06 | [2] |
| Diclofenac | COX-2 | 0.40 | [2] |
| Ibuprofen | COX-1 | 13 | [3] |
| Ibuprofen | COX-2 | 370 | [3] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The unique alkyne functionalities of this compound allow for its use as a chemical probe in activity-based protein profiling (ABPP) experiments. The general workflow involves treating cells or lysates with EDYA, followed by click chemistry to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization), and subsequent analysis by techniques such as in-gel fluorescence or mass spectrometry.
General Experimental Workflow for Target Identification
Protocol 1: Activity-Based Protein Profiling (ABPP) with this compound
This protocol outlines the steps for labeling cellular proteins with EDYA and preparing the sample for click chemistry.
Materials:
-
This compound (EDYA)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with an appropriate concentration of EDYA (e.g., 10-50 µM) in serum-free medium for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in lysis buffer containing protease inhibitors on ice for 30 minutes.
-
Proteome Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay. Normalize all samples to the same protein concentration.
Protocol 2: Click Chemistry for Biotin or Fluorophore Tagging
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule to the alkyne-modified proteins.[4][5]
Materials:
-
EDYA-labeled proteome from Protocol 1
-
Azide-biotin or Azide-fluorophore (e.g., Azide-TAMRA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
Procedure:
-
Prepare Click Chemistry Reagents:
-
Azide-reporter stock solution (e.g., 10 mM in DMSO)
-
TCEP stock solution (50 mM in water, freshly prepared)
-
TBTA stock solution (10 mM in DMSO)
-
CuSO4 stock solution (50 mM in water)
-
Sodium ascorbate stock solution (50 mM in water, freshly prepared)
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
EDYA-labeled proteome (e.g., 50 µg in 50 µL)
-
Azide-reporter (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Sample Preparation for Downstream Analysis:
-
For In-gel Fluorescence: Add 4x Laemmli sample buffer, boil for 5 minutes, and proceed to SDS-PAGE.
-
For Mass Spectrometry: Precipitate the protein (e.g., with acetone), wash the pellet, and proceed to streptavidin enrichment (for biotin tag).
-
Protocol 3: In-Gel Fluorescence Scanning
This protocol is for visualizing proteins that have been labeled with a fluorescent reporter via click chemistry.[4][6]
Materials:
-
Click chemistry-reacted sample with a fluorescent tag
-
SDS-PAGE gel and running buffer
-
Fluorescence gel scanner
Procedure:
-
SDS-PAGE: Separate the proteins from the click chemistry reaction on an SDS-PAGE gel.
-
Fluorescence Scanning: After electrophoresis, place the gel directly into a fluorescence scanner. Scan the gel at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., TAMRA: Ex 546 nm, Em 579 nm).
-
Coomassie Staining: After scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading.
Protocol 4: Enrichment and On-Bead Digestion for Mass Spectrometry
This protocol describes the enrichment of biotin-tagged proteins using streptavidin beads and their preparation for mass spectrometry analysis.[7]
Materials:
-
Click chemistry-reacted sample with a biotin tag
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Urea (8 M in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Formic acid
Procedure:
-
Streptavidin Enrichment: Incubate the biotin-labeled proteome with streptavidin-agarose beads for 1-2 hours at 4°C with rotation.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., 1% SDS in PBS, 8 M urea, and PBS).
-
Reduction and Alkylation: Resuspend the beads in 8 M urea. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate for 30 minutes in the dark.
-
On-Bead Digestion: Dilute the urea to less than 2 M with 100 mM Tris-HCl (pH 8.5). Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Acidify the peptides with formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Protocol 5: Enzyme Activity Assays
To confirm the inhibitory effect of this compound on its target enzymes, in vitro activity assays can be performed.
Principle: This assay measures the peroxidase activity of COX by monitoring the oxidation of a colorimetric or fluorometric substrate.
General Procedure:
-
Incubate purified COX-1 or COX-2 enzyme with varying concentrations of EDYA or a control inhibitor for a defined period.
-
Initiate the reaction by adding arachidonic acid and a colorimetric/fluorometric probe.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the percent inhibition for each concentration of EDYA and determine the IC50 value.
Principle: This assay measures the formation of radiolabeled acyl-CoA from a radiolabeled fatty acid substrate.
General Procedure:
-
Incubate cell lysates or purified ACSL with varying concentrations of EDYA.
-
Add a reaction mixture containing ATP, coenzyme A, Mg2+, and a radiolabeled long-chain fatty acid (e.g., [14C]oleic acid).
-
After incubation, stop the reaction and separate the radiolabeled acyl-CoA from the unreacted fatty acid.
-
Quantify the amount of radiolabeled acyl-CoA using scintillation counting.
-
Calculate the percent inhibition and determine the IC50 value.
Principle: This assay measures the uptake of radiolabeled arachidonic acid into cells.
General Procedure:
-
Pre-incubate cultured cells with varying concentrations of EDYA.
-
Add radiolabeled arachidonic acid ([3H]arachidonic acid) to the culture medium and incubate for a short period.
-
Wash the cells thoroughly with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the cells and measure the incorporated radioactivity using scintillation counting.
-
Calculate the percent inhibition of uptake and determine the IC50 value.
Drug Development Implications
The ability of this compound to inhibit key enzymes in the eicosanoid pathway suggests its potential as a lead compound for the development of novel anti-inflammatory drugs. By targeting multiple components of this pathway, EDYA may offer a more comprehensive therapeutic effect compared to single-target inhibitors. The use of EDYA as a chemical probe in ABPP and chemical proteomics can aid in:
-
Target Validation: Confirming the engagement of EDYA with its intended targets in a cellular context.
-
Off-Target Identification: Discovering unintended protein interactions that may lead to side effects.
-
Biomarker Discovery: Identifying proteins whose modification by EDYA correlates with a therapeutic response.
Conclusion
This compound is a versatile chemical tool for the investigation of protein-lipid interactions within the eicosanoid signaling pathway. Its unique alkyne structure facilitates the use of powerful chemical proteomics techniques for target identification and validation. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies of lipid signaling and for the development of novel therapeutics.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 8,11,19-Eicosatriynoic Acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of 8,11,19-eicosatriynoic acid, a synthetic long-chain fatty acid analog, in click chemistry applications. The presence of a terminal alkyne group at the omega-position (C-19) allows for its use as a versatile probe for studying lipid metabolism, protein-lipid interactions, and for the targeted delivery of molecules. The internal diyne moiety at positions 8 and 11 serves as a structural mimic of polyunsaturated fatty acids, enabling its incorporation into biological systems.
Click chemistry, a set of highly efficient and specific bioorthogonal reactions, allows for the covalent ligation of an alkyne-containing molecule with an azide-tagged partner.[1] This technology provides a powerful alternative to traditional methods like radioisotope tracing for labeling and tracking biomolecules in complex biological environments.[1][2] The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[3]
Applications
8,11,19-Eicosatriynoic acid can be metabolically incorporated into cells and tissues, where its terminal alkyne can be used to:
-
Trace Fatty Acid Metabolism: By introducing this fatty acid analog to cells or organisms, its metabolic fate can be tracked by subsequent click reaction with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin).[2][4] This allows for the identification and quantification of its incorporation into various lipid species and metabolic pathways.
-
Identify Protein-Lipid Interactions: Covalent attachment of lipids to proteins is a critical post-translational modification that influences protein localization and function.[1] After metabolic labeling with 8,11,19-eicosatriynoic acid, proteins that have been acylated with this analog can be tagged via click chemistry for enrichment and subsequent identification by mass spectrometry.[5]
-
Visualize Lipid Localization: Using a fluorescent azide in the click reaction enables the visualization of the subcellular distribution of the fatty acid analog using microscopy techniques. This can provide insights into lipid trafficking and the localization of specific lipid metabolic processes.[6]
-
Drug Delivery and Development: The alkyne handle can be used to attach therapeutic agents or targeting ligands to lipid-based drug delivery systems. This approach has been utilized in the development of antibody-drug conjugates (ADCs).[7][8]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cultured mammalian cells with 8,11,19-eicosatriynoic acid.
Materials:
-
8,11,19-Eicosatriynoic acid
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Fatty Acid Stock Solution: Dissolve 8,11,19-eicosatriynoic acid in ethanol to make a 10 mM stock solution.
-
Prepare Labeling Medium: Prepare a 10X solution of the fatty acid by diluting the stock solution in complete culture medium. For a final labeling concentration of 100 µM, dilute the 10 mM stock 1:100. Complex the fatty acid with fatty acid-free BSA at a 2:1 molar ratio (fatty acid:BSA) to improve solubility and cellular uptake.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Metabolic Labeling: Remove the culture medium and replace it with the prepared labeling medium containing 8,11,19-eicosatriynoic acid.
-
Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal labeling time will depend on the cell type and the specific metabolic process being studied.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated fatty acid. The cells are now ready for downstream applications such as cell lysis for biochemical analysis or fixation for imaging.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
This protocol outlines the steps for performing a click reaction on lysates from cells metabolically labeled with 8,11,19-eicosatriynoic acid.
Materials:
-
Labeled cell lysate
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing disulfide bonds)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix. For a 50 µL final reaction volume, the components are typically added in the following order:
-
Cell lysate (containing 50-100 µg of protein)
-
Azide-reporter (final concentration 10-50 µM)
-
Premixed catalyst solution:
-
2.5 µL of 20 mM CuSO₄
-
2.5 µL of 100 mM THPTA
-
-
5 µL of 100 mM sodium ascorbate (freshly prepared)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if a fluorescent azide is used.
-
Sample Preparation for Analysis: Following the click reaction, the sample can be prepared for downstream analysis:
-
For SDS-PAGE and in-gel fluorescence scanning: Add 4X Laemmli sample buffer, boil for 5 minutes, and load onto a polyacrylamide gel.
-
For enrichment of biotinylated proteins: Proceed with streptavidin-bead pulldown protocols.
-
Quantitative Data Summary
| Parameter | Typical Range | Reference |
| Metabolic Labeling Concentration | 10 - 100 µM | [5] |
| Labeling Incubation Time | 4 - 24 hours | [5] |
| Azide-Reporter Concentration | 10 - 50 µM | [9] |
| CuSO₄ Concentration | 1 mM | [9] |
| Sodium Ascorbate Concentration | 5 mM | [9] |
| Reaction Time (CuAAC) | 1 - 2 hours | [9] |
| Reaction Temperature | Room Temperature | [3] |
Visualizations
Caption: Experimental workflow for metabolic labeling and click chemistry detection.
Caption: Hypothetical signaling pathway involving protein acylation.
References
- 1. Bot Detection [iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
Application Notes and Protocols for the Detection of 8,11-Eicosadiynoic Acid Incorporation by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
8,11-Eicosadiynoic acid is a valuable chemical probe for studying lipid metabolism and dynamics. As a mimic of arachidonic acid, it is readily incorporated into cellular lipid pools. The presence of a terminal alkyne group allows for the selective tagging of these lipids using click chemistry. This enables their enrichment and subsequent identification and quantification by mass spectrometry. This application note provides detailed protocols for the metabolic labeling of cells with this compound, enrichment of alkyne-labeled lipids, and their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ability to track the metabolic fate of fatty acids is crucial for understanding their roles in various physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases.[1][2] Stable isotope labeling has traditionally been a key method for tracing fatty acid metabolism.[3] However, the use of chemical tags like the alkyne group in this compound, coupled with click chemistry, offers a powerful alternative for the selective enrichment and enhanced detection of modified lipids.[2][4]
Experimental Workflow Overview
The overall experimental workflow involves several key stages:
-
Metabolic Labeling: Live cells are incubated with this compound, which is incorporated into various lipid species.
-
Lipid Extraction: Total lipids are extracted from the labeled cells.
-
Click Chemistry Enrichment: The alkyne-tagged lipids are selectively conjugated to an azide-functionalized resin or reporter tag.[2][4]
-
LC-MS/MS Analysis: The enriched and labeled lipids are analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry for identification and quantification.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the labeling of adherent mammalian cells with this compound.
Materials:
-
Adherent mammalian cells (e.g., N2a, SH-SY5Y, HepG2)[4]
-
Complete cell culture medium
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
Complex the this compound with fatty acid-free BSA in serum-free medium to enhance its solubility and cellular uptake. A typical molar ratio of fatty acid to BSA is 4:1.
-
Dilute the complexed fatty acid into complete cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line.
-
-
Cell Labeling:
-
Remove the existing culture medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a desired period (e.g., 4 to 24 hours) under standard culture conditions (37°C, 5% CO2). The incubation time will influence the extent of incorporation into different lipid classes.
-
-
Cell Harvesting:
-
After incubation, remove the labeling medium and wash the cells twice with cold PBS to remove any unincorporated fatty acid.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to pellet the cells, discard the supernatant, and store the cell pellet at -80°C until lipid extraction.
-
Protocol 2: Total Lipid Extraction
This protocol is based on a modified Folch or Bligh-Dyer method for extracting total lipids from the cell pellet.
Materials:
-
Labeled cell pellet
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (HPLC grade)
-
Internal standards (e.g., deuterated lipid standards)[5]
Procedure:
-
Sample Preparation: Resuspend the cell pellet in a known volume of water. Add an internal standard mixture to account for extraction efficiency and for later quantification.[6]
-
Solvent Addition: Add methanol and chloroform to the cell suspension. A common starting ratio is 1:2:0.8 (v/v/v) of chloroform:methanol:water.
-
Extraction: Vortex the mixture vigorously for 5-10 minutes and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.[5]
-
Phase Separation: After centrifugation, two phases will be visible. The lower organic phase contains the lipids.
-
Lipid Collection: Carefully collect the lower organic phase using a glass pipette and transfer it to a new tube.
-
Re-extraction (Optional): To maximize lipid recovery, add more chloroform to the remaining aqueous/solid phase, vortex, centrifuge, and collect the lower organic phase again. Combine this with the first extract.
-
Drying: Dry the combined organic extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried lipid extract at -80°C until further processing.
Protocol 3: Click Chemistry-Based Enrichment of Alkyne-Labeled Lipids
This protocol outlines the enrichment of this compound-containing lipids using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized resin.[2][4]
Materials:
-
Dried lipid extract
-
Azide-functionalized resin (e.g., Azide-Agarose)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (as a reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (as a ligand to stabilize Cu(I))
-
Reaction buffer (e.g., PBS or Tris buffer)
-
Wash buffers (e.g., methanol, water, SDS solution)
-
Elution buffer (specific to the resin and downstream analysis)
References
- 1. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
Troubleshooting & Optimization
improving solubility of 8,11-eicosadiynoic acid in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 8,11-eicosadiynoic acid in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a polyunsaturated fatty acid that is structurally similar to arachidonic acid. Due to its long hydrocarbon chain, it is highly hydrophobic and practically insoluble in aqueous solutions like cell culture media.[1][2] This poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the primary methods to improve the solubility of this compound in culture media?
The most common and effective methods involve the use of carriers to form complexes with the fatty acid, thereby increasing its dispersion and bioavailability in aqueous environments. The two main types of carriers are:
-
Bovine Serum Albumin (BSA): BSA is a protein that naturally binds to fatty acids, acting as a physiological transporter.[3] Using fatty acid-free BSA is crucial to ensure efficient binding to this compound.[3]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[2][4] Methyl-β-cyclodextrin (MβCD) is particularly effective at encapsulating fatty acids and enhancing their solubility.[1][4]
Additionally, organic solvents like ethanol and dimethyl sulfoxide (DMSO) can be used to prepare concentrated stock solutions, which are then diluted into the culture media, often in the presence of a carrier.[5][6]
Q3: Which is better for my experiments: BSA or cyclodextrin?
The choice between BSA and cyclodextrin depends on the specific experimental requirements.
-
BSA provides a more physiologically relevant context as it mimics the natural transport of fatty acids in vivo.[3] However, the concentration of unbound, and therefore biologically active, fatty acid can be more difficult to control.[1]
-
Methyl-β-cyclodextrin can be more efficient at solubilizing fatty acids and may deliver the entire fatty acid load.[1] However, it is not a natural carrier and, at high concentrations, can have its own cellular effects, such as extracting cholesterol from cell membranes.[7]
Q4: Can I dissolve this compound directly in culture medium containing Fetal Bovine Serum (FBS)?
While FBS contains albumin, relying on it for consistent solubilization of exogenously added fatty acids is not recommended. The concentration and fatty acid-binding capacity of albumin in FBS can vary between lots, leading to poor reproducibility. For precise and controlled experiments, it is best to prepare a complex of this compound with a known concentration of fatty acid-free BSA before adding it to the culture medium.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness is observed in the culture medium after adding this compound.
| Possible Cause | Troubleshooting Step |
| Poor complexation with BSA. | Ensure you are using fatty acid-free BSA. Verify the molar ratio of this compound to BSA. A common starting point is a 5:1 to 6:1 molar ratio.[7][8][9][10] Ensure the BSA is fully dissolved before adding the fatty acid. |
| Incorrect preparation temperature. | When preparing the BSA-fatty acid complex, gently warm the BSA solution to 37°C. Avoid temperatures above 50°C, as this can cause BSA to denature and aggregate.[3] |
| Insufficient mixing/incubation. | After adding the fatty acid to the BSA solution, ensure thorough but gentle mixing. Incubate the mixture for at least 30-60 minutes at 37°C to allow for complex formation.[7] |
| High concentration of organic solvent. | If using an organic solvent for the stock solution, ensure the final concentration in the culture medium is low (typically <0.1%) to prevent precipitation and cellular toxicity. |
| Low temperature of the culture medium. | Adding a concentrated, cold stock solution to the culture medium can cause the fatty acid to precipitate. Ensure both the stock solution and the medium are at 37°C. |
Issue 2: Inconsistent or unexpected biological effects are observed in the experiments.
| Possible Cause | Troubleshooting Step |
| Toxicity from organic solvents. | High concentrations of ethanol or DMSO can be toxic to cells. Prepare a high-concentration stock solution to minimize the final volume added to the culture medium. Always include a vehicle control (medium with the same amount of solvent) in your experiments.[5] |
| Effects of "free" fatty acids. | If the fatty acid is not fully complexed with a carrier, high concentrations of unbound fatty acid can be toxic to cells. Ensure proper complexation by following the recommended protocols.[7] |
| Cellular effects of the carrier. | High concentrations of methyl-β-cyclodextrin can have off-target effects. If using cyclodextrins, perform a dose-response experiment to determine the optimal concentration that solubilizes the fatty acid without affecting cell viability or function. |
| Oxidation of the fatty acid. | Polyunsaturated fatty acids are prone to oxidation. Prepare fresh stock solutions and store them under an inert gas (e.g., argon or nitrogen) at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
Data Presentation: Solubility of this compound and Analogs
The following tables provide a summary of solubility data for this compound and structurally similar fatty acids. Note: Specific quantitative solubility data for this compound is limited; therefore, data from analogous compounds are provided for reference.
Table 1: Solubility in Common Solvents
| Solvent | 5,8,11,14-Eicosatetraynoic Acid | Oleic Acid | General Fatty Acids |
| Ethanol | 50 mg/mL[11] | 100 mg/mL[12] | High |
| DMSO | Not specified | 100 mg/mL[12] | High |
| Water | Insoluble | Insoluble | Very Low |
Table 2: Achievable Concentrations in Culture Media with Carriers
| Carrier | Molar Ratio (Fatty Acid:Carrier) | Typical Final Concentration | Reference |
| BSA | 5:1 - 6:1 | 100 - 500 µM | [7][8][9][10] |
| Methyl-β-cyclodextrin | 1:6 - 1:12 | Up to 10 mM (for Oleic Acid) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from general methods for preparing fatty acid-BSA complexes.[7]
-
Prepare a BSA Solution:
-
Weigh out fatty acid-free BSA and dissolve it in sterile PBS or serum-free culture medium to a final concentration of 2 mM.
-
Gently warm the solution to 37°C to aid dissolution. Do not exceed 50°C.
-
-
Prepare a Fatty Acid Stock Solution:
-
Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 100 mM).
-
-
Complexation:
-
While gently stirring the 2 mM BSA solution at 37°C, slowly add the this compound stock solution to achieve the desired molar ratio (e.g., for a 5:1 ratio, add 5 moles of fatty acid for every 1 mole of BSA).
-
Continue to stir the mixture at 37°C for at least 1 hour to ensure complete complexation.
-
-
Sterilization and Use:
-
Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm filter.
-
This stock solution can now be diluted to the desired final concentration in your cell culture medium.
-
Protocol 2: Solubilization of this compound using Methyl-β-Cyclodextrin (MβCD)
This protocol is based on methods for solubilizing other long-chain fatty acids with MβCD.[1]
-
Prepare an MβCD Solution:
-
Dissolve MβCD in sterile water or PBS to a concentration of 100 mM.
-
-
Complexation:
-
Add the desired amount of this compound to a microcentrifuge tube.
-
Add the MβCD solution to the fatty acid to achieve the desired molar ratio (e.g., 1:10 fatty acid:MβCD).
-
Incubate the mixture at 70°C for 1 hour, followed by sonication for 5 minutes, or until the solution is clear.
-
-
Sterilization and Use:
-
Sterilize the fatty acid-MβCD complex solution using a 0.22 µm filter.
-
This stock solution can be added to the cell culture medium to reach the final desired concentration.
-
Visualizations
Caption: Workflow for preparing this compound-BSA complex.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl-beta-cyclodextrins: the role of number and types of substituents in solubilizing power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. 5,8,11,14-Eicosatetraynoic acid = 97 1191-85-1 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 8,11-Eicosadiynoic Acid Labeling
Welcome to the technical support center for 8,11-eicosadiynoic acid (8,11-EDA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing labeling efficiency and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems that may arise during metabolic labeling experiments using 8,11-EDA.
Q: Why is my fluorescent signal weak or absent after the click reaction?
A: Weak or no signal is a common issue that can stem from several stages of the experiment. Here are the primary causes and solutions:
-
Inefficient Metabolic Labeling:
-
Suboptimal Concentration: The concentration of 8,11-EDA may be too low for efficient uptake and incorporation by your specific cell type.
-
Insufficient Incubation Time: The labeling period may be too short for detectable levels of the probe to be incorporated into cellular lipids.
-
Cell Health: Poor cell health can negatively impact metabolic activity, reducing the uptake of fatty acids.
-
Probe Delivery: Long-chain fatty acids have low aqueous solubility. Delivering 8,11-EDA complexed to bovine serum albumin (BSA) can improve its availability to cells[1].
-
-
Inefficient Click Reaction:
-
Reagent Degradation: The sodium ascorbate solution is prone to oxidation and should be prepared fresh. The copper (I) catalyst is also oxygen-sensitive.
-
Incorrect Reagent Ratios: The concentrations of the copper catalyst, ligand, and reducing agent are critical. Refer to established protocols for optimal ratios[2][3].
-
Suboptimal pH: The click reaction works well over a broad pH range (4-11), but extreme pH values can hinder the reaction[4].
-
Presence of Inhibitors: Components in your buffer or media (e.g., EDTA) can chelate the copper catalyst, rendering it inactive. Ensure thorough washing steps are performed.
-
-
Imaging Issues:
-
Photobleaching: Your fluorescent probe may have been exposed to excessive light.
-
Incorrect Filter Sets: Ensure the excitation and emission filters on your microscope are appropriate for the fluorophore you are using.
-
Q: I am observing high background fluorescence. How can I reduce it?
A: High background can obscure your signal and is typically caused by non-specific binding of reagents.
-
Insufficient Washing: Ensure cells are washed thoroughly with a suitable buffer (e.g., PBS containing a low concentration of detergent like Tween-20) after the click reaction to remove unbound fluorescent probes.
-
Probe Aggregation: The fluorescent azide probe may form aggregates that bind non-specifically to the cells or substrate. Centrifuge the probe solution before use to pellet any aggregates.
-
Excessive Probe Concentration: Using too high a concentration of the fluorescent azide can lead to increased non-specific binding. Titrate the probe to find the optimal concentration that maximizes signal-to-noise.
Q: My cells look unhealthy or are dying after labeling. What could be the cause?
A: While 8,11-EDA itself has been shown to be non-toxic to cultured cells at concentrations up to 50 µM[5], other factors can induce cytotoxicity.
-
Copper Toxicity: The copper catalyst used in the click reaction can be toxic to cells, especially at higher concentrations or with prolonged exposure[6]. Minimize incubation time and use a copper-chelating ligand like THPTA to reduce its toxicity[2].
-
Solvent Toxicity: If 8,11-EDA or the fluorescent probe is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is low and non-toxic to your cells.
-
Metabolic Perturbation: Although generally well-tolerated, high concentrations of 8,11-EDA can inhibit the production of eicosanoids from arachidonic acid, which could have physiological consequences in some cell types[5]. It is crucial to determine the optimal, non-perturbing concentration for your specific experimental system[7].
Frequently Asked Questions (FAQs)
Q: What is this compound and how does it work?
A: this compound (8,11-EDA) is a synthetic fatty acid analog that contains two alkyne functional groups. Because it mimics natural fatty acids, cells uptake 8,11-EDA from the culture medium and incorporate it into lipids through their metabolic pathways. The terminal alkyne group then serves as a chemical handle for "click chemistry," a highly specific and efficient reaction where the alkyne is covalently linked to a molecule containing an azide group, such as a fluorescent probe or biotin tag[4][8].
Q: What is the optimal concentration and incubation time for 8,11-EDA labeling?
A: The optimal conditions are highly dependent on the cell type and its metabolic rate. A good starting point is to perform a dose-response and time-course experiment.
-
Concentration: Based on existing literature for related fatty acid probes and the non-toxic limit of 8,11-EDA, a starting range of 10-50 µM is recommended[5].
-
Time: Incubation times can range from 1 to 24 hours.
We recommend setting up an optimization matrix to determine the ideal conditions for your experiment, as shown in the table below.
Table 1: Example Optimization Matrix for 8,11-EDA Labeling
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| 8,11-EDA Conc. | 10 µM | 25 µM | 50 µM | 50 µM |
| Incubation Time | 4 hours | 4 hours | 4 hours | 12 hours |
| Cell Viability | (Record %) | (Record %) | (Record %) | (Record %) |
| Signal Intensity | (Record MFI) | (Record MFI) | (Record MFI) | (Record MFI) |
| (MFI = Mean Fluorescence Intensity) |
Q: How does 8,11-EDA affect cellular metabolism?
A: 8,11-EDA acts as an inhibitor of several enzymes involved in the metabolism of arachidonic acid to produce eicosanoids (e.g., prostaglandins)[5]. It can inhibit arachidonate uptake, acyl-CoA synthetase, and cyclooxygenase activity[5]. While it is generally considered non-toxic, these inhibitory effects should be considered when designing experiments, especially those investigating inflammatory pathways.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with 8,11-EDA
-
Preparation of 8,11-EDA Stock Solution:
-
Prepare a 10 mM stock solution of 8,11-EDA in DMSO.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
To make a 1 mM working stock, slowly add the 10 mM 8,11-EDA solution to the BSA solution while vortexing to achieve a 1:10 molar ratio of fatty acid to BSA. This complex improves solubility and delivery[1].
-
-
Cell Seeding: Plate cells on a suitable substrate (e.g., glass-bottom dishes for imaging) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Labeling: Remove the culture medium and replace it with fresh medium containing the desired final concentration of the 8,11-EDA/BSA complex (e.g., 25 µM).
-
Incubation: Incubate the cells for the desired period (e.g., 4-12 hours) under standard culture conditions (37°C, 5% CO₂).
-
Washing: Gently wash the cells three times with warm PBS to remove unincorporated 8,11-EDA. The cells are now ready for downstream processing, such as fixation and click chemistry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for labeling fixed cells with a fluorescent azide probe.
-
Fixation and Permeabilization:
-
Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Preparation of Click Reaction Cocktail:
-
Prepare the following stock solutions:
-
For 1 mL of cocktail, add reagents to PBS in the following order, vortexing gently after each addition:
-
2 µL of Fluorescent Azide Probe (Final Conc: 4 µM)
-
10 µL of CuSO₄ stock (Final Conc: 200 µM)
-
10 µL of THPTA stock (Final Conc: 1 mM)
-
10 µL of Sodium Ascorbate stock (Final Conc: 3 mM)[2]
-
-
-
Click Reaction:
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Imaging:
-
Wash the cells three times with PBS.
-
(Optional) Stain nuclei with DAPI or Hoechst.
-
Wash again and add fresh PBS or mounting medium.
-
Image the cells using an appropriate fluorescence microscope.
-
Table 2: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration | Notes |
| Fluorescent Azide | 2 mM | 2-10 µM | Titrate for optimal signal-to-noise. |
| CuSO₄ | 20 mM | 100-300 µM | Source of the catalytic Cu(I) after reduction. |
| THPTA Ligand | 100 mM | 0.5-1.5 mM | Water-soluble ligand; protects cells from copper toxicity. Use a 5-fold excess relative to CuSO₄[3][6]. |
| Sodium Ascorbate | 300 mM | 3-5 mM | Reducing agent. Must be prepared fresh. |
Visual Guides
Caption: Experimental workflow for metabolic labeling and detection.
Caption: Troubleshooting flowchart for weak fluorescence signal.
Caption: Simplified metabolic fate of 8,11-EDA in a cell.
References
- 1. Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. interchim.fr [interchim.fr]
- 5. Eicosadiynoic acid: a non-toxic inhibitor of multiple enzymatic steps in the production of icosanoids from arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8,11-Eicosadiynoic Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8,11-eicosadiynoic acid (EDYA). The information provided is designed to address common pitfalls and ensure the successful execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound, like other polyunsaturated fatty acids, is susceptible to oxidation. For optimal stability, it should be stored as a solid at -20°C under an inert atmosphere (e.g., argon or nitrogen). If dissolved in an organic solvent, it should also be stored at -20°C in a tightly sealed glass vial, blanketed with inert gas. Avoid repeated freeze-thaw cycles.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?
A2: Long-chain fatty acids like this compound have poor solubility in aqueous solutions. To prepare a working solution for cell culture or enzymatic assays, first dissolve the fatty acid in an organic solvent such as ethanol or DMSO to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer or cell culture medium. For cell-based assays, it is highly recommended to complex the fatty acid with fatty acid-free bovine serum albumin (BSA) to enhance solubility and facilitate cellular uptake.
Q3: What is a typical working concentration for this compound in cell culture experiments?
A3: The optimal working concentration will vary depending on the cell type and the specific experimental endpoint. However, studies have shown that this compound is non-toxic to cultured cells at concentrations as high as 50 µM for extended periods.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: I am observing unexpected cytotoxicity in my cell culture experiments. What could be the cause?
A4: While this compound itself has been reported to be non-toxic at typical working concentrations, cytotoxicity can arise from several sources. High concentrations of the organic solvent used to dissolve the fatty acid (e.g., DMSO, ethanol) can be toxic to cells. Ensure the final solvent concentration in your culture medium is below the tolerance level of your cells (typically <0.1-0.5%). Additionally, at very high concentrations, some polyunsaturated fatty acids can induce lipotoxicity, leading to decreased cell proliferation and apoptosis.
Q5: How can I confirm that this compound is active in my experimental system?
A5: The activity of this compound can be confirmed by measuring its inhibitory effects on the production of eicosanoids derived from arachidonic acid. This can be achieved by quantifying the levels of prostaglandins (e.g., PGE₂) or leukotrienes using methods such as ELISA or mass spectrometry. A reduction in the production of these inflammatory mediators in the presence of this compound would indicate its activity.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results | 1. Degradation of this compound: The compound may have oxidized due to improper storage or handling. 2. Incomplete solubilization: The fatty acid may not be fully dissolved in the experimental buffer, leading to inaccurate concentrations. 3. Variability in cell culture conditions: Differences in cell passage number, density, or serum concentration can affect cellular responses. | 1. Always store this compound under an inert atmosphere at -20°C. Prepare fresh working solutions for each experiment. 2. Ensure complete dissolution in an organic solvent before diluting into aqueous buffer. Use a carrier protein like BSA for cell-based assays. 3. Standardize all cell culture parameters and perform experiments with cells within a consistent passage number range. |
| Low or no observable inhibitory effect | 1. Suboptimal concentration: The concentration of this compound may be too low to elicit an effect. 2. Short incubation time: The incubation time may not be sufficient for the compound to exert its inhibitory action. 3. High cell density: A high number of cells may metabolize or sequester the inhibitor, reducing its effective concentration. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration for your system. 2. Increase the incubation time to allow for cellular uptake and target engagement. 3. Optimize the cell seeding density for your assay. |
| Interference with assays | 1. Solvent effects: The organic solvent used to dissolve the fatty acid may interfere with the assay readout. 2. Non-specific binding: The fatty acid may bind to plasticware or other components of the assay system. | 1. Include a solvent control in all experiments to account for any background effects. 2. Use low-binding plasticware or glass vials where possible. Pre-coating plates with a blocking agent may also help. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds. Note that specific IC₅₀ values for this compound are not widely reported in the literature; therefore, data for analogous compounds are provided for reference.
| Parameter | Value | Compound | System | Reference |
| Non-toxic Concentration in Cell Culture | Up to 50 µM | This compound | HSDM1C1 mouse fibrosarcoma cells | [1] |
| Inhibition of Cyclooxygenase (COX) Activity | 50 µM | This compound | Platelets | [1] |
| Inhibition of Arachidonate Uptake | Yes (concentration-dependent) | This compound | Platelets | [1] |
| Inhibition of Acyl-CoA Synthetase | Yes (concentration-dependent) | This compound | Calf brain preparation | [1] |
| Inhibition of Δ5 Desaturase | Apparent | This compound | HSDM1C1 mouse fibrosarcoma cells | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
This protocol describes the preparation of a 10 mM stock solution of this compound complexed with fatty acid-free BSA for use in cell culture experiments.
Materials:
-
This compound
-
Ethanol (200 proof)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile 0.1 M NaOH
-
Sterile water for injection
Procedure:
-
Prepare a 10% BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS. Warm to 37°C to aid dissolution. Adjust the pH to 7.4 with sterile 0.1 M NaOH if necessary. Filter-sterilize through a 0.22 µm filter.
-
Prepare a 100 mM stock of this compound: Dissolve the required amount of this compound in ethanol in a sterile glass vial. For example, dissolve 3.04 mg in 100 µL of ethanol.
-
Complexation with BSA: In a sterile tube, add the desired volume of the 10% BSA solution. While vortexing gently, slowly add the 100 mM ethanolic stock of this compound to achieve the desired final concentration (e.g., for a 10 mM stock, add 100 µL of the 100 mM stock to 900 µL of 10% BSA solution).
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complete complexation.
-
Storage: The this compound-BSA complex can be stored at -20°C for short-term use. For long-term storage, it is recommended to prepare fresh solutions.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on COX-1 and COX-2 activity.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound (inhibitor)
-
DMSO (for dissolving inhibitor)
-
EIA-based Prostaglandin E₂ (PGE₂) detection kit
Procedure:
-
Prepare inhibitor solutions: Dissolve this compound in DMSO to make a high-concentration stock. Prepare serial dilutions in DMSO.
-
Assay setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme.
-
Inhibitor pre-incubation: Add the desired concentration of this compound or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature.
-
Initiate reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Stop reaction: Add a stop solution (e.g., 1 M HCl) to terminate the reaction.
-
Quantify PGE₂: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizations
Signaling Pathways
Caption: Inhibition of the Arachidonic Acid Cascade by this compound.
Experimental Workflow
Caption: General experimental workflow for cell-based assays with this compound.
References
Technical Support Center: 8,11-Eicosadiynoic Acid Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of 8,11-eicosadiynoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve mass spectrometry signals for this and other related long-chain fatty acids.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak mass spectrometry signal for this compound in my LC-MS analysis?
A1: A weak signal for this compound is a common issue and can be attributed to several factors. Poor ionization efficiency of the carboxylic acid group in electrospray ionization (ESI) is a primary cause.[1][2] Additionally, issues such as suboptimal sample concentration, inadequate chromatographic separation, or incorrect mass spectrometer settings can contribute to low signal intensity.[1]
Q2: What is the recommended ionization mode for analyzing this compound?
A2: For underivatized this compound, negative ion mode ESI is typically preferred due to the acidic nature of the carboxylic acid group, which readily forms [M-H]⁻ ions.[3] However, to significantly enhance signal intensity, derivatization of the carboxylic acid followed by analysis in positive ion mode ESI is strongly recommended.[4][5]
Q3: How can I improve the ionization efficiency of this compound?
A3: Chemical derivatization is a highly effective strategy to improve the ionization efficiency and overall mass spectrometry signal of fatty acids.[2][5] By converting the carboxylic acid to an amide or ester with a permanently charged or easily ionizable functional group, the signal intensity in positive ion mode can be increased by 10- to 20-fold.[4]
Q4: What are some common derivatization reagents for fatty acids?
A4: Several derivatization reagents are available to enhance the mass spectrometry signal of fatty acids. A notable example is N-(4-aminomethylphenyl)pyridinium (AMPP), which attaches a cationic group to the carboxylic acid terminus.[4] Other reagents include 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide, which form 3-acyloxymethyl-1-methylpyridinium iodide (AMMP).[5]
Q5: Are there any alternatives to derivatization for improving signal?
A5: While derivatization is highly effective, you can also optimize other aspects of your workflow. This includes careful sample preparation to remove interfering substances, optimizing the liquid chromatography method for better peak shape and separation, and fine-tuning the mass spectrometer's source parameters (e.g., capillary voltage, gas flows, and temperature).[1] Using an ion-pairing agent like tributylamine in the mobile phase can also improve chromatographic retention and signal for underivatized fatty acids.[6]
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the mass spectrometry analysis of this compound.
Issue 1: Low Signal Intensity or No Detectable Peak
This is one of the most frequent challenges in the analysis of this compound.
Caption: Troubleshooting workflow for low signal intensity.
| Method | Ionization Mode | Fold Signal Improvement (vs. underivatized) | Reference |
| Underivatized | Negative ESI | 1x | [4] |
| AMPP Derivatization | Positive ESI | 10-20x | [4] |
Issue 2: Poor Peak Shape (Tailing or Broadening)
Poor peak shape can compromise resolution and quantification.
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols
Protocol 1: Derivatization of this compound with AMPP
This protocol is adapted from a method for eicosanoids and is suitable for this compound.[4]
Materials:
-
This compound standard
-
N-(4-aminomethylphenyl)pyridinium (AMPP)
-
N-hydroxybenzotriazole (HOBt)
-
Acetonitrile (ACN)
-
Water, purified
-
Nitrogen gas supply
-
Heating block or incubator at 60°C
Procedure:
-
Sample Preparation:
-
Transfer a known amount of this compound to a glass autosampler vial insert.
-
If working with biological samples, perform a suitable extraction (e.g., solid-phase extraction) and evaporate the solvent.
-
Dry the sample completely under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Prepare a fresh solution of 5 mM HOBt and 15 mM AMPP in acetonitrile.
-
Add 20 µL of the HOBt/AMPP solution to the dried sample.
-
Vortex the vial briefly to ensure the residue is dissolved.
-
Cap the vial and incubate at 60°C for 30 minutes.
-
-
Analysis:
-
After incubation, allow the sample to cool to room temperature.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Store samples at 4°C in the autosampler pending analysis.
-
Caption: AMPP derivatization of this compound.
Protocol 2: LC-MS/MS Method for Derivatized this compound
This is a general-purpose reversed-phase LC-MS/MS method that can be adapted for AMPP-derivatized this compound.
Instrumentation:
-
HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 2.7 µm).[4]
Mobile Phases:
-
Solvent A: 95% Water / 5% Acetonitrile / 0.1% Formic Acid
-
Solvent B: 100% Acetonitrile / 0.1% Formic Acid
Gradient Elution:
| Time (min) | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 30 | 0.3 |
| 2.0 | 60 | 0.3 |
| 10.0 | 95 | 0.3 |
| 12.0 | 95 | 0.3 |
| 12.1 | 30 | 0.3 |
| 15.0 | 30 | 0.3 |
Mass Spectrometer Settings (Positive ESI):
-
Capillary Voltage: 3.0 - 4.5 kV
-
Gas Temperature: 300 - 350 °C
-
Drying Gas Flow: 10 - 12 L/min
-
Nebulizer Pressure: 35 - 45 psig
-
Fragmentor Voltage: 100 - 150 V
Data Acquisition:
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]⁺ of the AMPP-derivatized this compound. Product ions should be determined by infusing the derivatized standard.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unitn.it [iris.unitn.it]
- 4. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Saponification of 8,11-Eicosadiynoic Acid for Cell Delivery
Welcome to the technical support center for the optimization of 8,11-eicosadiynoic acid saponification for cell delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the saponification of this compound and its subsequent use in cell culture.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Saponified Product | Incomplete saponification reaction. | - Increase reaction time and/or temperature. - Ensure a molar excess of the base (e.g., NaOH or KOH) is used. - Improve mixing to ensure proper interaction between the fatty acid and the base. |
| Degradation of the diyne moiety. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use degassed solvents. - Consider milder reaction conditions (lower temperature, shorter reaction time) and monitor the reaction progress closely using techniques like TLC or NMR. | |
| Formation of a Tar-Like or Polymeric Substance | Polymerization of the diyne functional groups. | - This can be catalyzed by heat, light, or trace metals. Conduct the reaction in the dark and use high-purity reagents and solvents. - Employ lower reaction temperatures. - The use of radical scavengers could be explored, but their compatibility with the saponification reaction must be verified. |
| Final Product is Insoluble in Aqueous Media | Incomplete saponification leaving unreacted fatty acid. | - Re-subject the product to saponification conditions. - Purify the product to remove unreacted starting material. |
| The salt of the fatty acid has limited solubility. | - If a sodium salt was prepared, consider preparing the potassium salt, which is generally more soluble. - The final concentration in the aqueous medium may be too high. Try further dilution. | |
| High Cytotoxicity Observed in Cell Culture | Residual unreacted base in the final product. | - Ensure the pH of the final soap solution is neutralized before use in cell culture. - Purify the saponified product, for example, by recrystallization or chromatography, to remove any remaining base. |
| Inherent toxicity of the fatty acid salt at the concentration used. | - Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. - Compare the cytotoxicity to that of the free fatty acid to determine if the saponification process is contributing to the toxicity. | |
| Contamination of the product. | - Ensure all glassware is thoroughly cleaned and that high-purity reagents and solvents are used. - Sterilize the final soap solution by filtration before adding it to cell cultures. |
Frequently Asked Questions (FAQs)
Saponification Process
Q1: What is saponification and why is it necessary for delivering this compound to cells?
A1: Saponification is a chemical reaction in which a fatty acid reacts with a base (like sodium hydroxide or potassium hydroxide) to form a salt, commonly known as soap.[1] This process converts the water-insoluble this compound into its more water-soluble carboxylate salt, which facilitates its dispersion in aqueous cell culture media for efficient delivery to cells.
Q2: What are the key parameters to control during the saponification of this compound?
A2: The critical parameters to control are temperature, reaction time, and the molar ratio of base to fatty acid. Due to the presence of the reactive diyne group, it is also crucial to perform the reaction under an inert atmosphere to prevent oxidation and potential polymerization.
Q3: How can I monitor the progress of the saponification reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting fatty acid spot and the appearance of a new, more polar spot corresponding to the soap indicates the reaction is proceeding. 1H-NMR spectroscopy can also be used to monitor the disappearance of the carboxylic acid proton signal.
Q4: What are the potential side reactions to be aware of when saponifying a diyne-containing fatty acid?
A4: The primary concern is the instability of the diyne moiety under harsh conditions. High temperatures or the presence of oxygen can lead to oxidation or polymerization of the alkyne groups. It is therefore recommended to use the mildest conditions possible that still allow for complete saponification.
Cell Delivery and Experimental Design
Q5: What is a typical concentration range for treating cells with the saponified this compound?
A5: The optimal concentration is cell-type dependent and should be determined empirically. Based on studies with other alkyne-tagged fatty acids, a starting concentration range of 50-100 µM can be considered.[2] A dose-response curve should be generated to assess cytotoxicity and determine the working concentration.
Q6: How can I confirm the cellular uptake of this compound?
A6: The alkyne groups in this compound serve as a convenient tag for detection. After cellular uptake and metabolic incorporation, the alkyne can be detected directly by Raman spectroscopy or visualized by fluorescence microscopy after a "click" reaction with an azide-functionalized fluorescent probe.[2][3]
Q7: Can the saponified fatty acid be complexed with albumin for cell delivery?
A7: Yes, complexing the fatty acid salt with bovine serum albumin (BSA) is a common method to enhance its stability and bioavailability in cell culture, as well as to mitigate potential cytotoxicity.
Experimental Protocols
General Protocol for Saponification of this compound
This protocol is a general guideline and may require optimization.
-
Preparation:
-
Dissolve this compound in a minimal amount of a suitable alcohol, such as ethanol.
-
Prepare a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water. A 1.1 to 1.5 molar excess of the base is recommended.
-
-
Reaction:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the basic solution dropwise to the fatty acid solution with constant stirring.
-
Gently heat the mixture to a temperature between 50-70°C. The optimal temperature should be determined empirically.
-
Allow the reaction to proceed for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The resulting soap can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
The pH of the final product in solution should be adjusted to neutral before use in cell culture.
-
Cellular Delivery of Saponified this compound
-
Stock Solution Preparation:
-
Prepare a stock solution of the purified fatty acid salt in sterile water or a suitable buffer (e.g., PBS).
-
For complexing with albumin, prepare a solution of fatty-acid-free BSA in serum-free medium. Slowly add the fatty acid salt stock solution to the BSA solution with gentle stirring.
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired final concentration of the saponified fatty acid (with or without BSA).
-
Incubate the cells for the desired period (e.g., 4-24 hours) before analysis.[2]
-
Quantitative Data Summary
Table 1: General Starting Conditions for Saponification of Unsaturated Fatty Acids
| Parameter | Recommended Range | Notes |
| Base | NaOH or KOH | KOH salts are generally more soluble. |
| Molar Excess of Base | 1.1 - 1.5 equivalents | To ensure complete reaction. |
| Solvent | Ethanol, Methanol | Helps to solubilize the fatty acid. |
| Temperature | 50 - 80°C | Lower end of the range is recommended to start with for diyne stability. |
| Reaction Time | 1 - 4 hours | Monitor by TLC. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing oxidation of the diyne. |
Table 2: Example Conditions for Cellular Uptake of Alkyne-Tagged Fatty Acids
| Fatty Acid | Cell Line | Concentration | Incubation Time | Reference |
| C14-alkyne fatty acid | HEK293T | 100 µM | 4 hours | [2] |
| C16-alkyne fatty acid | HEK293T | 100 µM | 4 hours | [2] |
| C18-alkyne fatty acid | HEK293T | 100 µM | 4 hours | [2] |
| Alkyne-labeled EPA | N2a (mouse neuroblastoma) | Not specified | Not specified | [3] |
Visualizations
Caption: Workflow for the saponification of this compound.
Caption: Decision tree for troubleshooting common issues.
Caption: Cellular delivery and detection of this compound.
References
Technical Support Center: 8,11-Eicosadiynoic Acid Imaging Experiments
Welcome to the technical support center for 8,11-eicosadiynoic acid imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you avoid common artifacts and achieve high-quality imaging results.
FAQs and Troubleshooting Guides
This section addresses specific issues that you may encounter during your this compound imaging experiments, from initial cell labeling to the final click chemistry detection.
Question: I am observing high background fluorescence in my negative control (no this compound). What are the possible causes and solutions?
Answer: High background fluorescence is a common artifact in imaging experiments involving click chemistry. The primary causes and troubleshooting steps are outlined below:
-
Non-Specific Binding of the Azide-Fluorophore: The fluorescent azide probe may non-specifically adhere to cellular components.
-
Solution: Increase the number of wash steps after the click reaction. Consider using a blocking agent, such as bovine serum albumin (BSA), in your washing buffer.
-
-
Copper (I)-Mediated Non-Specific Labeling: The copper catalyst used in the click reaction can sometimes promote the non-specific binding of the alkyne probe to cellular proteins.
-
Solution: Optimize the copper concentration. Lowering the concentration of CuSO4 can reduce non-specific binding, although it may also decrease the efficiency of the click reaction. The use of copper-chelating ligands like THPTA or BTTAA can help to minimize this effect.
-
-
Autofluorescence: Cells naturally contain molecules that fluoresce, which can contribute to background noise.
-
Solution: Image your cells before the click reaction to assess the level of autofluorescence. If it is high, you can try using a different fluorescent dye with an emission spectrum that does not overlap with the autofluorescence.
-
Question: My fluorescent signal is weak, even in my positive control. How can I improve the signal intensity?
Answer: A weak fluorescent signal can be due to several factors related to either the labeling of the cells with this compound or the efficiency of the click reaction.
-
Insufficient Labeling with this compound: The cells may not have incorporated enough of the fatty acid probe.
-
Solution: Increase the concentration of this compound or extend the incubation time. However, be mindful of potential cytotoxicity at higher concentrations.
-
-
Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) may not be proceeding optimally.
-
Solution: Ensure that your copper (II) sulfate and sodium ascorbate solutions are fresh, as their effectiveness can degrade over time. The use of a copper-chelating ligand is highly recommended to improve reaction efficiency. Additionally, optimizing the pH of the reaction buffer to be between 7.0 and 7.5 can enhance the reaction rate.
-
-
Quenching of the Fluorophore: The fluorescence of your reporter dye may be quenched by the local environment or by proximity to other fluorophores.
-
Solution: Ensure that the azide-fluorophore is appropriate for your imaging setup and that you are using the correct excitation and emission wavelengths.
-
Question: I am concerned about copper-induced cytotoxicity in my live-cell imaging experiments. What steps can I take to minimize this?
Answer: Copper (I) is known to be toxic to cells, primarily through the generation of reactive oxygen species (ROS). Minimizing copper exposure is critical for live-cell imaging.
-
Use of Copper-Chelating Ligands: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) not only improve the efficiency of the click reaction but also chelate the copper ions, reducing their toxicity.
-
Minimize Copper Concentration and Incubation Time: Use the lowest possible concentration of CuSO4 that still provides an adequate signal. Incubation times for the click reaction should also be kept to a minimum.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): For live-cell imaging, consider using a copper-free click chemistry approach. SPAAC utilizes strained cyclooctynes (e.g., DBCO) that react with azides without the need for a copper catalyst, thereby avoiding copper-induced toxicity. However, be aware that some cyclooctynes can react non-specifically with thiols.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Cellular Labeling with this compound
This protocol describes the incorporation of this compound into cultured cells.
-
Cell Culture: Plate cells on a suitable substrate (e.g., glass-bottom dishes) and culture to the desired confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO or ethanol.
-
Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration. Incubate the cells for a specified period to allow for fatty acid uptake and metabolism.
-
Washing: After incubation, remove the labeling medium and wash the cells several times with fresh, warm medium or phosphate-buffered saline (PBS) to remove any unincorporated fatty acid.
| Parameter | Recommended Range | Notes |
| Cell Type | Varies | Optimization may be required for different cell lines. |
| This compound Concentration | 10-100 µM | Higher concentrations may be toxic. |
| Incubation Time | 4-24 hours | Time-dependent incorporation should be determined empirically. |
| Solvent for Stock Solution | DMSO or Ethanol | Ensure the final solvent concentration in the culture medium is non-toxic. |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells
This protocol details the "click" reaction to attach a fluorescent azide to the incorporated this compound in fixed cells.
-
Fixation: Fix the labeled cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-15 minutes at room temperature.
-
Permeabilization: If intracellular targets are to be labeled, permeabilize the cells with a detergent, such as 0.1% Triton X-100 in PBS, for 5-10 minutes.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. The components should be added in the following order:
-
PBS
-
Fluorescent azide probe
-
Copper (II) sulfate (CuSO4)
-
Sodium ascorbate (freshly prepared)
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: After the incubation, remove the reaction cocktail and wash the cells extensively with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets.
| Reagent | Final Concentration | Notes |
| Fluorescent Azide Probe | 1-10 µM | The optimal concentration depends on the specific probe. |
| CuSO4 | 100 µM - 1 mM | Higher concentrations can increase signal but also background. |
| Sodium Ascorbate | 1-5 mM | Should be prepared fresh. |
| Copper-chelating ligand (optional) | Varies | e.g., 5 molar equivalents to CuSO4 |
Signaling Pathways and Experimental Workflows
The following diagrams visualize key processes relevant to this compound imaging experiments.
Validation & Comparative
A Comparative Guide to Fatty Acid Probes for Metabolic Labeling: 8,11-Eicosadiynoic Acid vs. 17-Octadecynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling with fatty acid analogs has become an indispensable tool for elucidating the complex roles of lipids in cellular processes and disease. The incorporation of bioorthogonal fatty acids into cellular lipids, followed by click chemistry-based detection, allows for the visualization and identification of lipid-modified proteins and the tracking of lipid metabolic pathways. This guide provides a comparative overview of two such fatty acid probes: the well-established 17-octadecynoic acid (17-ODYA) and the less characterized 8,11-eicosadiynoic acid.
Introduction to Fatty Acid Probes in Metabolic Labeling
Metabolic labeling with fatty acid analogs relies on the cellular machinery to incorporate these probes into various lipid species. These analogs typically contain a bioorthogonal handle, such as a terminal alkyne, which does not interfere with cellular processes. Following incorporation, the alkyne group can be specifically and efficiently tagged with a reporter molecule, such as a fluorophore or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry"[1]. This approach has been instrumental in studying dynamic processes like protein acylation.
Performance Comparison: this compound vs. 17-Octadecynoic Acid
While 17-octadecynoic acid (17-ODYA) is a commercially available and widely utilized probe for studying protein palmitoylation and other lipid modifications, there is a notable lack of published data on the use of this compound in metabolic labeling. The following comparison is based on the established properties of 17-ODYA and the inferred characteristics of this compound based on its chemical structure.
| Feature | This compound | 17-Octadecynoic Acid (17-ODYA) |
| Chemical Structure | C20 fatty acid with two internal alkyne groups | C18 fatty acid with a terminal alkyne group |
| Bioorthogonal Handle | Two internal diyne groups | Single terminal alkyne group |
| Metabolic Incorporation | Likely incorporated into fatty acid metabolic and signaling pathways. The internal alkynes may influence enzyme recognition and metabolism compared to natural fatty acids. | Readily accepted by cellular enzymes and incorporated into sites of protein palmitoylation and other lipid modifications.[2] |
| Click Chemistry Reactivity | The internal alkynes are sterically hindered, which may result in slower reaction kinetics compared to a terminal alkyne. | The terminal alkyne allows for efficient and rapid CuAAC click chemistry reactions. |
| Potential Applications | Theoretically could be used to probe specific fatty acid metabolic pathways that can accommodate its structure. The diyne moiety could potentially offer unique spectroscopic properties or reactivity. | Widely used for profiling protein palmitoylation, studying fatty acid metabolism, and identifying lipid-modified proteins.[2][3] |
| Commercial Availability | Not readily available as a standard metabolic labeling reagent. | Commercially available from various suppliers. |
| Published Data | Very limited to no specific data available for its use in metabolic labeling. | Extensive literature available detailing its use, performance, and experimental protocols.[2][3] |
| Potential for β-oxidation | The internal alkynes may inhibit or alter the process of β-oxidation. | Can be subject to metabolic degradation through β-oxidation, which may affect labeling specificity in some contexts. |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the scientific literature. Therefore, a well-established protocol for metabolic labeling with 17-ODYA is provided below. This protocol can serve as a starting point for the potential optimization of conditions for other alkyne-labeled fatty acids.
Metabolic Labeling of Cultured Cells with 17-Octadecynoic Acid
This protocol is adapted from established methods for labeling protein palmitoylation in mammalian cells.[2][3]
Materials:
-
17-Octadecynoic acid (17-ODYA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, a copper-chelating ligand like TBTA, and an azide-functionalized reporter probe like azide-fluorophore or azide-biotin)
Procedure:
-
Preparation of 17-ODYA Stock Solution:
-
Dissolve 17-ODYA in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
For cell treatment, dilute the stock solution in a carrier protein solution, such as fatty acid-free BSA, to enhance solubility and delivery to cells.
-
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
The following day, replace the culture medium with fresh medium containing the desired final concentration of 17-ODYA (typically in the range of 25-100 µM).
-
Incubate the cells for a specified period (e.g., 4-18 hours) to allow for metabolic incorporation of the fatty acid analog. The optimal labeling time may vary depending on the cell type and the biological process under investigation.
-
-
Cell Lysis:
-
After the labeling period, wash the cells twice with ice-cold PBS to remove excess 17-ODYA.
-
Lyse the cells directly on the plate using an appropriate lysis buffer.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
To a specific amount of protein lysate (e.g., 50-100 µg), add the click chemistry reaction cocktail. The cocktail typically includes:
-
Azide-functionalized reporter probe (e.g., azide-fluorophore or azide-biotin).
-
Copper(II) sulfate.
-
A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I).
-
A copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) and enhance reaction efficiency.
-
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
-
Analysis:
-
For fluorescently labeled proteins: Analyze the proteins by SDS-PAGE and in-gel fluorescence scanning.
-
For biotin-labeled proteins: The labeled proteins can be enriched using streptavidin-agarose beads, followed by western blotting or mass spectrometry-based proteomic analysis to identify the modified proteins.
-
Visualizing the Workflow and Pathways
Experimental Workflow for Metabolic Labeling and Analysis
Caption: General workflow for metabolic labeling of cellular lipids and proteins.
Simplified Fatty Acid Activation and Protein Acylation Pathway
Caption: Activation and incorporation of a fatty acid probe into a target protein.
Conclusion
17-octadecynoic acid stands as a robust and extensively validated tool for the metabolic labeling of fatty acylated proteins and for tracking lipid metabolism. Its terminal alkyne allows for efficient bioorthogonal ligation, and a wealth of literature supports its application in diverse biological systems.
In contrast, this compound remains a largely unexplored molecule in the context of metabolic labeling. While its structure suggests potential for incorporation into lipid metabolic pathways, the presence of internal alkynes may pose challenges for both enzymatic recognition and subsequent click chemistry detection. The lack of commercial availability and published experimental data makes it a high-risk, high-reward candidate for researchers interested in developing novel chemical probes. Future studies are required to synthesize and characterize the performance of this compound to determine if its unique diyne structure offers any advantages over established terminally-alkynated fatty acid probes. For researchers and drug development professionals seeking a reliable and well-documented method for studying fatty acid metabolism and protein acylation, 17-ODYA is the current probe of choice.
References
- 1. 8,11,14-Eicosatrienoic Acid | C20H34O2 | CID 3011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of 8,11,14-eicosatrienoic acid in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorthogonal proteomics of 15-hexadecynyloxyacetic acid chemical reporter reveals preferential targeting of fatty acid modified proteins and biosynthetic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Specificity Controls for 8,11-Eicosadiynoic Acid Labeling Experiments
For researchers, scientists, and drug development professionals utilizing 8,11-eicosadiynoic acid (8,11-EDY) for metabolic labeling, ensuring the specificity of the probe is paramount for generating reliable and interpretable data. This guide provides a comparative overview of essential specificity controls, supported by experimental principles, to validate the on-target labeling of fatty-acylated proteins and lipids.
This compound is a valuable chemical tool for studying fatty acid metabolism and acylation. As an analogue of arachidonic acid, its alkyne groups allow for bioorthogonal ligation to reporter tags via click chemistry, enabling the detection and identification of molecules that have incorporated the fatty acid. However, like any metabolic probe, demonstrating that the observed signal is specific to the intended metabolic pathway is critical. This guide outlines key control experiments and alternative probes to ensure the robustness of your findings.
Comparison of Specificity Controls for 8,11-EDY Labeling
To mitigate the risk of off-target effects and non-specific labeling, a combination of control experiments should be performed. The following table summarizes essential controls, their purpose, and expected outcomes.
| Control Experiment | Purpose | Expected Outcome | Key Considerations |
| 1. Competition with Excess Natural Fatty Acid | To demonstrate that 8,11-EDY is incorporated through the same enzymatic machinery as its natural counterpart (e.g., arachidonic acid). | A significant reduction in the 8,11-EDY-derived signal (fluorescence or biotin) in the presence of the competing natural fatty acid. | The competing fatty acid should be used at a concentration significantly higher than 8,11-EDY (e.g., 10- to 100-fold excess). The choice of competing fatty acid should be based on the biological process under investigation. |
| 2. Non-Alkyne Fatty Acid Analogue | To confirm that the detected signal is dependent on the presence of the alkyne handle for click chemistry. | No or minimal signal should be detected in cells treated with the non-alkyne analogue followed by the click reaction. | The non-alkyne analogue should be structurally identical to 8,11-EDY, except for the absence of the terminal alkyne. This control rules out artifacts from the fatty acid itself or the detection reagents. |
| 3. No-Labeling Control | To assess the background signal from the click chemistry reagents and detection antibodies. | No signal should be observed in cells that were not incubated with 8,11-EDY but were subjected to the entire lysis, click chemistry, and detection workflow. | This control is essential for setting the baseline for signal-to-noise calculations. |
| 4. Inhibition of Fatty Acyl Transferases (FATs) | To demonstrate that the labeling of proteins is dependent on the activity of enzymes that attach fatty acids to proteins. | Pre-treatment with a broad-spectrum FAT inhibitor (e.g., 2-bromopalmitate) should reduce the protein-associated 8,11-EDY signal. | The specificity of the inhibitor should be considered, and potential effects on cell viability should be monitored. |
| 5. Time-Course and Dose-Response | To establish the optimal labeling conditions and ensure that the labeling is a dynamic process. | Signal should increase with incubation time and 8,11-EDY concentration, eventually reaching a plateau. | Saturation of the signal can indicate the capacity of the metabolic pathway. Cytotoxicity at high concentrations or long incubation times should be assessed. |
Alternative Probes for Comparative Analysis
While 8,11-EDY is a useful tool, comparing its labeling pattern with other fatty acid probes can provide additional layers of validation and deeper biological insights.
| Alternative Probe | Rationale for Comparison | Potential Advantages | Potential Disadvantages |
| 17-Octadecynoic Acid (17-ODYA) | A commonly used alkynyl analogue of stearic acid for studying protein S-palmitoylation. | Well-characterized in numerous studies, providing a benchmark for labeling efficiency and specificity. | Targets a different class of fatty acylation (palmitoylation) and may not be a direct competitor for all of 8,11-EDY's metabolic pathways. |
| Alkyne-labeled Palmitate (e.g., 15-Hexadecynoic acid) | A specific probe for protein palmitoylation. | Allows for the dissection of palmitoylation events from other types of fatty acylation. | Limited to the study of palmitoylation. |
| Stable Isotope-Labeled Fatty Acids (e.g., ¹³C-Arachidonic Acid) | A non-invasive method to trace the metabolic fate of fatty acids. | Does not require chemical modification of the fatty acid, providing a more physiologically relevant tracer. Can be quantified by mass spectrometry. | Detection requires mass spectrometry, which may not be as high-throughput as fluorescence-based methods. Does not allow for spatial imaging in the same way as fluorescently tagged probes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are foundational protocols for 8,11-EDY labeling and a key specificity control.
Protocol 1: General 8,11-EDY Metabolic Labeling
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and reach the desired confluency.
-
Probe Incubation: Prepare a stock solution of 8,11-EDY in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration (typically in the low micromolar range). Remove the old medium from the cells and replace it with the 8,11-EDY-containing medium. Incubate for the desired period (e.g., 4-24 hours) under standard cell culture conditions.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove excess probe. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding the following to the cell lysate: an azide-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide), a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA). Incubate at room temperature, protected from light.
-
Analysis:
-
For fluorescently tagged proteins: Analyze by SDS-PAGE and in-gel fluorescence scanning or by flow cytometry.
-
For biotin-tagged proteins: Perform a streptavidin pulldown followed by western blotting or mass spectrometry-based proteomic analysis.
-
Protocol 2: Competitive Labeling Specificity Control
-
Pre-incubation with Competitor: One to two hours prior to adding 8,11-EDY, treat the cells with a high concentration (e.g., 10-100 µM) of a natural fatty acid competitor (e.g., arachidonic acid).
-
Co-incubation: To the medium already containing the competitor, add 8,11-EDY at its optimal labeling concentration (e.g., 1-10 µM).
-
Incubation and Downstream Processing: Incubate the cells for the standard labeling duration. Following incubation, proceed with cell lysis, click chemistry, and analysis as described in Protocol 1.
-
Comparison: Compare the signal intensity from the competitively labeled sample to a sample labeled with 8,11-EDY alone. A significant reduction in signal in the presence of the competitor indicates specific incorporation.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental logic and biological context, the following diagrams illustrate key processes.
Validating Mass Spectrometry Data for 8,11-Eicosadiynoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating mass spectrometry data for 8,11-eicosadiynoic acid. Due to the limited availability of public mass spectrometry data for this compound, this document leverages data from the structurally similar and well-characterized compound, 8,11,14-eicosatrienoic acid, as a primary reference for comparison. The methodologies and expected fragmentation patterns are discussed to aid researchers in the analysis of this and related compounds.
Data Presentation: A Comparative Overview
The following table summarizes the key mass spectrometry characteristics of 8,11,14-eicosatrienoic acid and provides predicted values for this compound based on its chemical structure.
| Feature | 8,11,14-Eicosatrienoic Acid | This compound (Predicted) | Data Source/Rationale |
| Molecular Formula | C20H34O2 | C20H32O2 | Chemical Structure |
| Molecular Weight | 306.48 g/mol | 304.47 g/mol | PubChem |
| Monoisotopic Mass | 306.2559 g/mol | 304.2402 g/mol | PubChem |
| [M-H]- (m/z) | 305.2486 | 303.2329 | Calculated |
| Key MS/MS Fragments | Varies by method | Expected to show losses related to the carboxylic acid group and fragmentation around the triple bonds. | General Fatty Acid Fragmentation Patterns |
| Limit of Detection (LOD) | Method-dependent, typically in the low ng/mL to pg/mL range for similar fatty acids.[1][2] | Expected to be in a similar range to other polyunsaturated fatty acids. | [3] |
| Limit of Quantification (LOQ) | Method-dependent, typically in the low ng/mL range for similar fatty acids.[1][2] | Expected to be in a similar range to other polyunsaturated fatty acids. | [1] |
Experimental Protocols
Validating mass spectrometry data for novel or less-studied compounds like this compound requires a robust and well-documented experimental protocol. Below are detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly used for fatty acid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acids, derivatization is typically required to increase their volatility.
1. Sample Preparation and Derivatization:
-
Lipid Extraction: Extract total lipids from the sample matrix (e.g., plasma, cells, tissue) using a solvent system such as chloroform:methanol (2:1, v/v).
-
Saponification: To analyze total fatty acids (both free and esterified), saponify the lipid extract using a methanolic potassium hydroxide solution.
-
Methylation: Convert fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol or by acidic methanolysis. FAMEs are more volatile and provide better chromatographic separation.
-
Extraction of FAMEs: Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane.
-
Sample Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column suitable for FAME separation.
-
Oven Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 10 min.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Data Analysis: Identify FAMEs by comparing their retention times and mass spectra with those of known standards and spectral libraries (e.g., NIST).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is highly sensitive and specific, making it ideal for the quantitative analysis of fatty acids in complex biological matrices.
1. Sample Preparation:
-
Lipid Extraction: Extract lipids as described for GC-MS. For free fatty acid analysis, saponification is omitted.
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., arachidonic acid-d8) to the sample prior to extraction to correct for matrix effects and variations in sample preparation.[4]
-
Solid-Phase Extraction (SPE): Clean up the lipid extract using a C18 SPE cartridge to remove interfering substances. Elute the fatty acids with an appropriate solvent.
-
Sample Concentration: Evaporate the eluate and reconstitute the sample in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the fatty acids of interest. For example, start at 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each fatty acid and the internal standard. For 8,11,14-eicosatrienoic acid, a potential transition is m/z 305.2 -> [fragment ion]. For this compound, the precursor would be m/z 303.2.
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known standards.
Mandatory Visualization
Signaling Pathway Involvement
Polyunsaturated fatty acids are precursors to a variety of signaling molecules. For instance, arachidonic acid, a 20-carbon polyunsaturated fatty acid, is a key substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the production of prostaglandins and leukotrienes, respectively. While the specific pathways involving this compound are not well-defined, it is plausible that it could interact with similar enzymatic pathways. The following diagram illustrates a generalized lipoxygenase pathway.
Caption: Generalized Lipoxygenase Pathway for Polyunsaturated Fatty Acids.
Experimental Workflow
The validation of mass spectrometry data follows a structured workflow, from sample acquisition to data interpretation.
Caption: Workflow for Mass Spectrometry Data Validation of Fatty Acids.
References
- 1. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of 8,11-Eicosadiynoic Acid and Natural Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fate of the synthetic fatty acid, 8,11-eicosadiynoic acid, and naturally occurring fatty acids such as arachidonic acid and linoleic acid. The information is compiled from experimental data to offer an objective overview of their respective pathways, including incorporation into cellular lipids, enzymatic conversion, and catabolism.
Executive Summary
Natural polyunsaturated fatty acids (PUFAs) like arachidonic acid and linoleic acid are essential components of cellular membranes and precursors to a vast array of signaling molecules that regulate numerous physiological and pathological processes. In contrast, synthetic fatty acid analogs such as this compound, which contains triple bonds (alkyne groups) in place of the double bonds found in its natural counterparts, exhibit markedly different metabolic fates. While natural fatty acids are readily incorporated into phospholipids and metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into potent eicosanoids, evidence suggests that this compound is a poor substrate for these enzymes and may act as an inhibitor of natural fatty acid metabolism. This guide will delve into the specifics of these metabolic pathways, presenting available data and outlining the experimental approaches used to elucidate these differences.
Data Presentation: Quantitative Comparison of Metabolic Fates
The following tables summarize the key metabolic fates of this compound in comparison to the well-characterized natural fatty acids, arachidonic acid and linoleic acid. It is important to note that quantitative data for this compound is largely unavailable in the scientific literature, and its metabolic profile is primarily inferred from studies on similar acetylenic fatty acid analogs.
Table 1: Incorporation into Cellular Phospholipids
| Fatty Acid | Incorporation into Phospholipids | Preferred Phospholipid Classes | Quantitative Data (Example) |
| This compound | Likely incorporated, but potentially at a lower rate than natural fatty acids. | Unknown | Data not available. |
| Arachidonic Acid | Readily and extensively incorporated. | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), Phosphatidylinositol (PI). | In rat brain membranes, incorporation into PI is rapid, reaching a plateau after 10 minutes[1]. |
| Linoleic Acid | Readily incorporated and serves as a precursor for arachidonic acid synthesis. | Primarily PC and PE. | Data on specific incorporation rates vary by cell type and experimental conditions. |
Table 2: Metabolism by Cyclooxygenase (COX) Pathway
| Fatty Acid | Substrate for COX-1/COX-2 | Major Products | Quantitative Data (Example) |
| This compound | Likely a poor substrate and potential inhibitor. | Not well characterized. | Data not available. The related compound 5,8,11,14-eicosatetraynoic acid (ETYA) is a known inhibitor of COX enzymes. |
| Arachidonic Acid | Excellent substrate. | Prostaglandins (e.g., PGE₂, PGF₂α), Thromboxanes (e.g., TXA₂). | Apparent Km for prostaglandin synthesis from eicosa-8, 11, 14-trienoic acid is 224 µM[2]. |
| Linoleic Acid | Not a direct substrate for COX enzymes. | None | N/A |
Table 3: Metabolism by Lipoxygenase (LOX) Pathway
| Fatty Acid | Substrate for LOX Enzymes | Major Products | Quantitative Data (Example) |
| This compound | Likely a poor substrate and potential inhibitor. | Not well characterized. | Data not available. The related compound 5,8,11,14-eicosatetraynoic acid (ETYA) inhibits leukotriene A4 synthesis[3]. |
| Arachidonic Acid | Excellent substrate for 5-LOX, 12-LOX, 15-LOX. | Leukotrienes (e.g., LTB₄), Hydroxyeicosatetraenoic acids (HETEs). | 5,8,11-eicosatrienoic acid is converted to leukotriene A3, but less efficiently than arachidonic acid to leukotriene A4[4]. |
| Linoleic Acid | Substrate for some LOX isoforms. | Hydroxyoctadecadienoic acids (HODEs). | Data on specific conversion rates vary. |
Table 4: Beta-Oxidation
| Fatty Acid | Susceptibility to Beta-Oxidation | Key Enzymes Involved | Quantitative Data (Example) |
| This compound | Expected to be a poor substrate due to the presence of triple bonds. | Acyl-CoA synthetase, Acyl-CoA dehydrogenase, etc. | Data not available. |
| Arachidonic Acid | Undergoes beta-oxidation, though at a slower rate than saturated fatty acids. | Standard beta-oxidation enzymes with auxiliary enzymes for unsaturated bonds. | The brain rapidly and extensively β-oxidizes eicosapentaenoic acid (EPA), a related PUFA. |
| Linoleic Acid | Readily undergoes beta-oxidation for energy production. | Standard beta-oxidation enzymes with auxiliary enzymes for unsaturated bonds. | A major energy source for many tissues. |
Experimental Protocols
The following are generalized protocols for the in vitro comparison of the metabolic fate of fatty acids. Specific details may need to be optimized based on the cell type and experimental goals.
Cell Culture and Fatty Acid Treatment
-
Cell Lines: Select appropriate cell lines based on the metabolic pathways of interest (e.g., macrophages for LOX and COX pathways, hepatocytes for beta-oxidation).
-
Culture Conditions: Maintain cells in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Fatty Acid Preparation: Prepare stock solutions of this compound and natural fatty acids (e.g., arachidonic acid, linoleic acid) in ethanol. For cell treatment, complex the fatty acids with fatty acid-free bovine serum albumin (BSA) in a serum-free medium to facilitate their uptake.
-
Treatment: Incubate the cells with the fatty acid-BSA complexes at various concentrations and for different time points. Include a vehicle control (BSA in serum-free medium) in all experiments. For competitive assays, co-incubate cells with a radiolabeled natural fatty acid and varying concentrations of this compound.
Lipid Extraction and Analysis
-
Lipid Extraction: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Extract total lipids using the Bligh and Dyer method with a chloroform:methanol:water (2:2:1.8 v/v/v) solvent system.
-
Phospholipid Analysis: Separate the different phospholipid classes (PC, PE, PI, PS) from the total lipid extract using thin-layer chromatography (TLC) or liquid chromatography (LC).
-
Fatty Acid Analysis: Transesterify the fatty acids within the total lipids or separated phospholipid classes to fatty acid methyl esters (FAMEs) by incubation with methanolic HCl or BF₃-methanol.
-
Quantification: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the incorporation of the exogenous fatty acids and changes in the overall fatty acid profile.
Analysis of Eicosanoid Production
-
Sample Collection: Collect the cell culture supernatant after fatty acid treatment.
-
Solid-Phase Extraction: Acidify the supernatant and extract the eicosanoids using solid-phase extraction (SPE) cartridges (e.g., C18).
-
LC-MS/MS Analysis: Elute the eicosanoids from the SPE cartridge and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use authentic standards for identification and quantification of specific prostaglandins, leukotrienes, and HETEs.
In Vitro Enzyme Assays
-
Enzyme Source: Use purified COX-1, COX-2, or various LOX isoforms, or cell lysates/microsomes containing these enzymes.
-
Assay Conditions: Incubate the enzyme with the fatty acid substrate (e.g., arachidonic acid) in a suitable buffer system. For inhibition studies, pre-incubate the enzyme with this compound before adding the natural substrate.
-
Product Detection: Monitor the reaction by measuring oxygen consumption or by quantifying the specific enzymatic products using techniques like spectrophotometry, HPLC, or LC-MS/MS.
Beta-Oxidation Assay
-
Cell Preparation: Plate cells in a multi-well plate and allow them to adhere.
-
Substrate Incubation: Incubate the cells with a radiolabeled fatty acid (e.g., [¹⁴C]palmitic acid or a custom synthesized radiolabeled version of the fatty acid of interest) in a medium containing L-carnitine.
-
Measurement of Oxidation: After incubation, measure the amount of radiolabeled acid-soluble metabolites (representing the products of beta-oxidation) or trapped ¹⁴CO₂.
Mandatory Visualization
Caption: Metabolic pathways of natural fatty acids.
Caption: Proposed metabolic fate of this compound.
Caption: Experimental workflow for comparing fatty acid metabolism.
References
- 1. Studies on the substrate specificity and inhibition of prostaglandin biosynthesis with methyl branched isomers of eicosa-8, 11, 14-trienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for inhibition of leukotriene A4 synthesis by 5,8,11,14-eicosatetraynoic acid in guinea pig polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-oxidation and rapid metabolism, but not uptake regulate brain eicosapentaenoic acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Lipidomics: Validating 8,11-Eicosadiynoic Acid as a Metabolic Labeling Tool
For researchers, scientists, and drug development professionals, the precise interrogation of lipid metabolism is paramount. This guide provides an objective comparison of 8,11-eicosadiynoic acid as a tool for lipidomics, specifically in the context of metabolic labeling and its performance against alternative methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate tools for your research needs.
Introduction to this compound in Lipidomics
This compound is an alkyne-containing fatty acid analog that has emerged as a valuable chemical probe for the study of lipid metabolism. Unlike traditional lipidomics techniques that provide a static snapshot of the lipidome, this compound allows for metabolic labeling, enabling the tracking and visualization of fatty acid uptake, trafficking, and incorporation into complex lipids in living cells and organisms.
The core utility of this compound lies in its terminal alkyne group. This bioorthogonal handle allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This two-step approach of metabolic incorporation followed by click chemistry-mediated detection provides a powerful platform for dynamic lipid analysis.
Comparison with Alternative Lipidomics Tools
The validation of this compound as a lipidomics tool is best understood by comparing it with alternative methods for tracing fatty acid metabolism. The primary alternatives include other alkyne-containing fatty acid probes and stable isotope-labeled fatty acids.
Alkyne-Containing Fatty Acid Probes
A variety of alkyne-containing fatty acid probes with different chain lengths and degrees of saturation are available, each with its own metabolic fate and potential applications. The choice of probe can influence which metabolic pathways are interrogated.
Stable Isotope-Labeled Fatty Acids
Stable isotope labeling, using fatty acids enriched with heavy isotopes such as ¹³C or ²H, is a well-established method for tracing metabolic pathways. These labeled fatty acids are chemically identical to their endogenous counterparts and are readily detected by mass spectrometry.
| Feature | This compound (and other Alkyne Probes) | Stable Isotope-Labeled Fatty Acids |
| Detection Method | Click chemistry followed by fluorescence microscopy, Western blot, or mass spectrometry. | Mass spectrometry. |
| Sensitivity | Very high, especially with fluorescence detection. Can reach femtomole levels with mass spectrometry.[1] | High, but generally lower than fluorescence-based methods. |
| Versatility | The alkyne handle can be conjugated to a wide variety of reporter tags for different applications (e.g., imaging, enrichment). | Primarily used for mass spectrometry-based quantification. |
| Potential for Perturbation | The alkyne group is a structural modification that may slightly alter the metabolism and biological activity of the fatty acid. | Minimal perturbation as the chemical structure is nearly identical to the endogenous molecule. |
| Ease of Use | Requires a two-step process of metabolic labeling and a subsequent click chemistry reaction. | A single metabolic labeling step followed by direct analysis. |
| Cost | Generally more cost-effective for synthesis and a wider variety of probes can be generated.[2] | Can be more expensive, especially for complex or uniformly labeled fatty acids. |
Quantitative Performance Data
Direct quantitative comparisons of the incorporation efficiency of different alkyne probes are not always available in the literature. However, we can summarize representative data to illustrate their utility.
Table 1: Representative Incorporation of Alkyne-Labeled Fatty Acids in Cultured Cells
| Alkyne Probe | Cell Line | Incubation Time (h) | Incorporation into Total Lipids (% of total fatty acids) | Reference |
| 17-octadecynoic acid (alkyne analog of stearic acid) | HEK293T | 4 | 1.9-fold higher uptake than C14 alkyne probe | [3] |
| 15-hexadecynoic acid (alkyne analog of palmitic acid) | HEK293T | 4 | 1.5-fold higher uptake than C14 alkyne probe | [3] |
| Alkyne-labeled arachidonic acid | Jurkat cells | Not specified | Lower uptake compared to natural arachidonic acid | [4] |
Table 2: Comparison of Detection Limits for Labeled Lipids
| Labeling Method | Detection Method | Limit of Quantification | Reference |
| Alkyne Labeling | Mass Spectrometry | 0.2 fmol | [1] |
| Stable Isotope Labeling | Mass Spectrometry | Low pmol range | [5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol provides a general workflow for the metabolic labeling of lipids in cultured mammalian cells using this compound.
Materials:
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
Procedure:
-
Preparation of Fatty Acid-BSA Complex:
-
Dissolve this compound in ethanol to a stock concentration of 10-50 mM.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS.
-
Add the this compound stock solution to the BSA solution to achieve the desired final concentration (typically 10-100 µM) and a final BSA concentration of 1%.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Labeling:
-
Plate cells to the desired confluency.
-
Remove the existing culture medium and wash the cells once with warm PBS.
-
Add the complete culture medium containing the this compound-BSA complex to the cells.
-
Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a CO₂ incubator. The optimal labeling time should be determined empirically for each cell type and experimental goal.
-
-
Cell Harvesting:
-
After the incubation period, remove the labeling medium.
-
Wash the cells three times with ice-cold PBS to remove any unincorporated fatty acid.
-
The cells are now ready for downstream applications such as lipid extraction and click chemistry.
-
Protocol 2: Click Chemistry Reaction for Detection of Alkyne-Labeled Lipids
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule to the alkyne-labeled lipids.
Materials:
-
Azide-functionalized reporter molecule (e.g., azide-fluorophore, azide-biotin)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Tris-buffered saline (TBS) or PBS
-
Methanol, Chloroform
-
Labeled cell lysate or extracted lipids
Procedure:
-
Lipid Extraction (Optional but Recommended):
-
Extract total lipids from the labeled cells using a standard method such as the Folch or Bligh-Dyer procedure.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Preparation of Click Chemistry Reaction Mix:
-
Prepare fresh stock solutions: 50 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water.
-
In a microcentrifuge tube, combine the following in order:
-
Labeled lipid sample (resuspended in methanol/chloroform)
-
Azide-reporter (to a final concentration of 10-100 µM)
-
Premixed CuSO₄/THPTA (1:5 molar ratio, to a final CuSO₄ concentration of 1 mM)
-
Sodium ascorbate (to a final concentration of 5 mM)
-
-
-
Reaction Incubation:
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.
-
-
Sample Preparation for Analysis:
-
The sample is now ready for analysis by techniques such as fluorescence imaging, SDS-PAGE and in-gel fluorescence scanning (for protein lipidation), or mass spectrometry. For mass spectrometry, further purification steps may be necessary to remove excess reagents.
-
Visualizing the Workflow and Pathways
Metabolic Labeling and Detection Workflow
Caption: Workflow for metabolic labeling of lipids using this compound.
Fatty Acid Metabolism and Incorporation Pathway
Caption: Cellular metabolism of this compound.
Conclusion
This compound is a powerful and versatile tool for the dynamic study of lipid metabolism. Its utility as a metabolic labeling probe, coupled with the specificity and efficiency of click chemistry, offers significant advantages in sensitivity and application diversity over traditional methods. While the introduction of an alkyne group may present minor perturbations to the natural metabolic processes, the benefits of this approach for visualizing and tracking fatty acid metabolism often outweigh this consideration. In contrast, stable isotope labeling provides a less perturbative method for quantitative flux analysis, albeit with different detection modalities and sensitivities. The choice between these powerful techniques will ultimately depend on the specific research question, the required level of sensitivity, and the available instrumentation. This guide provides the foundational information for researchers to make an informed decision on the most suitable approach for their lipidomics studies.
References
- 1. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of eicosatrienoic acid exerts mild anti-inflammatory properties in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling 8,11-Eicosadiynoic Acid
Researchers and laboratory personnel must adhere to stringent safety protocols when handling 8,11-Eicosadiynoic acid to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Similar long-chain fatty acids can cause skin and eye irritation, and in some cases, severe burns.[1][2] Therefore, it is crucial to handle this compound with appropriate care. The following sections detail the necessary precautions and procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Use splash-proof chemical goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing or handling larger quantities.[3][4][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[1][6] Always inspect gloves for any signs of degradation or punctures before use. For extended use or when handling concentrated solutions, consider double-gloving. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and spills.[3] |
| Respiratory | Respirator | In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acids should be used.[1][7] Administrative and engineering controls, such as working in a fume hood, should be the primary means of exposure control.[3] |
| Feet | Closed-Toe Shoes | Always wear fully enclosed shoes in a laboratory setting to protect against spills.[3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling this compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Verify that an emergency eyewash station and safety shower are readily accessible.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Weighing and Transfer : If working with the solid form, carefully weigh the required amount in a tared container inside a fume hood to avoid inhalation of any dust particles. Use appropriate tools (e.g., spatula) for transfer.
-
Dissolving : When preparing solutions, slowly add the this compound to the solvent. If the process is exothermic, use an ice bath to control the temperature.
-
Experimental Use : Conduct all experimental procedures involving this compound within a certified chemical fume hood.
-
Post-Handling : After completing the work, decontaminate the work area and any equipment used.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye/face protection. Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Disposal : All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. leelinework.com [leelinework.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 5. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 6. nodglobal.com [nodglobal.com]
- 7. cis-8,11,14-Eicosatrienoic acid = 99 1783-84-2 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
